molecular formula C10H6FNO3 B172895 6-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid CAS No. 130064-10-7

6-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Cat. No.: B172895
CAS No.: 130064-10-7
M. Wt: 207.16 g/mol
InChI Key: RHDREWQIVYIOGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a key chemical intermediate in the synthesis of biologically active quinolone derivatives. This compound is of significant interest in medicinal chemistry research, particularly in the development of new anti-infective agents. Quinolones are a prominent class of compounds known for their potent antibacterial properties, and recent research has also highlighted their potential as novel targets for anti-tuberculosis therapies . The core quinolone structure, a 4-oxo-1,4-dihydroquinoline, is a versatile scaffold. Modifications at various positions, especially with fluorine at C-6, are well-established to enhance biological activity and broaden the spectrum of action . This specific 2-carboxylic acid isomer serves as a crucial building block for researchers exploring structure-activity relationships (SAR) to develop new therapeutic candidates. Its primary research value lies in its role as a precursor for the synthesis of more complex molecules designed to inhibit bacterial enzymes like DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication . Researchers utilize this compound to create novel hybrids and derivatives aimed at overcoming multidrug-resistant bacterial strains, including Mycobacterium tuberculosis H37Rv . All products are intended for laboratory research purposes only. This product is labeled with "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

6-fluoro-4-oxo-1H-quinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO3/c11-5-1-2-7-6(3-5)9(13)4-8(12-7)10(14)15/h1-4H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDREWQIVYIOGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)C=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301214164
Record name 6-Fluoro-1,4-dihydro-4-oxo-2-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301214164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130064-10-7
Record name 6-Fluoro-1,4-dihydro-4-oxo-2-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130064-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-1,4-dihydro-4-oxo-2-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301214164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Structure Elucidation of 6-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural elucidation of 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid represents a critical workflow in the characterization of fluoroquinolone scaffolds.[1] As a precursor to blockbuster antibiotics (e.g., ciprofloxacin, norfloxacin), the integrity of this core determines the biological efficacy of the final pharmaceutical agent. This guide provides a rigorous, multi-modal spectroscopic strategy to unambiguously confirm the regio-isomerism of the fluorine substituent, the oxidation state of the C4 position (tautomeric equilibrium), and the integrity of the carboxylic acid moiety.

Synthetic Context & Structural Significance

To understand the elucidation strategy, one must understand the sample's origin. The standard synthesis via the Gould-Jacobs reaction dictates the impurity profile and potential isomers.

  • Reaction Pathway: Condensation of 4-fluoroaniline with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization and saponification.[1]

  • Critical Structural Features:

    • 6-Fluoro: Essential for DNA gyrase inhibition and cell penetration.[1]

    • 4-Oxo: The hydrogen bond acceptor required for binding to the enzyme-DNA complex.

    • 2-COOH: The handle for further derivatization (often decarboxylated in other pathways, but retained here).[1]

Visualization: Elucidation Workflow

The following diagram outlines the logical flow from crude synthesis to final structural confirmation.

ElucidationWorkflow cluster_Spec Spectroscopic Validation Raw Start: 4-Fluoroaniline + EMME Synth Gould-Jacobs Cyclization Raw->Synth Crude Crude Intermediate (Ester) Synth->Crude Hydrolysis Saponification (Acid Formation) Crude->Hydrolysis Purify Purification (Recrystallization) Hydrolysis->Purify NMR_F 19F NMR (Regio-marker) Purify->NMR_F NMR_C 13C NMR (C-F Couplings) Purify->NMR_C MS HRMS (Frag. Pattern) Purify->MS Final Confirmed Structure: 6-F-4-oxo-2-COOH NMR_F->Final NMR_C->Final MS->Final XRD X-Ray (Tautomer Check) XRD->Final Optional

Figure 1: Integrated workflow for the synthesis and structural validation of the target quinolone.

Spectroscopic Elucidation Strategy

19F NMR: The Primary Anchor

The fluorine atom acts as a solitary "beacon" in the NMR spectrum. Its chemical shift and coupling constants are the most reliable indicators of regiochemistry (position 6 vs. position 7 or 8).

  • Expected Shift:

    
     to 
    
    
    
    ppm (relative to CFCl
    
    
    ).[1]
  • Multiplicity:

    • Proton-Coupled: Appears as a multiplet (typically a triplet of doublets) due to coupling with H-5, H-7, and H-8.[1]

    • Proton-Decoupled: Appears as a sharp singlet.[1]

  • Diagnostic Value: If the fluorine were at position 7 (a common impurity if 3-fluoroaniline were used), the splitting pattern with adjacent protons would change drastically (strong ortho coupling vs. meta coupling).[1]

1H NMR: Aromatic Substitution Pattern

Solvent: DMSO-d


  (Essential for solubility and stabilizing the NH tautomer).[1]
PositionMultiplicityCoupling (

)
Diagnostic Logic
NH (H-1) Broad SingletN/AUsually

ppm.[1] Disappears with D

O shake. Confirms secondary amine character.[1][2]
H-3 SingletN/A

ppm.[1] Crucial: Lack of splitting confirms no neighbors, validating the 2-COOH and 4-oxo positions.[1]
H-5 Doublet of Doublets

Hz,

Hz
The "inner" proton.[1] Large coupling to F (ortho) and small meta coupling to H-7.[1]
H-7 Multiplet

Hz,

Hz
Coupled to both F (ortho) and H-8 (ortho).[1]
H-8 Doublet of Doublets

Hz,

Hz
Coupled strongly to H-7 and weakly to F (meta).[1]
13C NMR: The C-F Coupling Roadmap

This is the most definitive method for placing the fluorine atom. The Carbon-Fluorine coupling constants (


) follow a distance-dependent magnitude rule that maps the skeleton.[1]
  • C-6 (ipso): Doublet,

    
     Hz.[1] (Huge splitting, unmistakable).
    
  • C-5 (ortho): Doublet,

    
     Hz.[1]
    
  • C-7 (ortho): Doublet,

    
     Hz.[1]
    
  • C-4a (meta): Doublet,

    
     Hz.[1] (Bridgehead carbon).[1]
    
  • C-8 (meta): Doublet,

    
     Hz.[1]
    
  • C-4 (carbonyl): Singlet or weak doublet (

    
     Hz) at 
    
    
    
    ppm.[1]
  • C-2 (carboxyl): Singlet at

    
     ppm.[1]
    
Visualization: NMR Correlation Logic

NMR_Logic F19 19F Nucleus (Reference) C6 C-6 (Ipso) 1J = ~245 Hz F19->C6 Direct Bond C5 C-5 (Ortho) 2J = ~22 Hz F19->C5 2-Bond Split C7 C-7 (Ortho) 2J = ~22 Hz F19->C7 2-Bond Split C4a C-4a (Meta) 3J = ~9 Hz F19->C4a 3-Bond Split H5 H-5 Proton C5->H5 HSQC Correlation

Figure 2: 13C-19F Coupling network used to assign the aromatic ring carbons.

Tautomerism Analysis: Keto vs. Enol

A common point of confusion is whether the molecule exists as the 4-oxo-1,4-dihydro form (keto) or the 4-hydroxyquinoline form (enol).[1]

  • Solution State (DMSO/Polar): The 4-oxo tautomer predominates.[1]

    • Evidence: The C-4 signal in 13C NMR appears at

      
       ppm (characteristic of a ketone).[1][3] If it were the enol (C-OH), the shift would be significantly upfield (
      
      
      
      ppm) and aromaticity patterns would change.[1]
  • Solid State: X-Ray crystallography typically confirms the 4-oxo form, stabilized by intermolecular hydrogen bonding between the N-H and the C=O of adjacent molecules.

Mass Spectrometry (Fragmentation)

Technique: ESI-MS (Negative Mode usually preferred for carboxylic acids, though Positive Mode works for the basic nitrogen).[1]

  • Molecular Ion:

    
     Da (approx).[1]
    
  • Fragmentation Pathway:

    • Decarboxylation: Loss of CO

      
       (
      
      
      
      ).[1] This is the primary fragment for 2-COOH quinolones.[1]
    • Loss of CO: Subsequent loss from the 4-oxo position.[1]

    • Loss of HF: A minor pathway (

      
      ), confirming the presence of Fluorine.[1]
      

Experimental Protocols

Synthesis (Gould-Jacobs Adaptation)

Note: This protocol is designed for high purity to facilitate elucidation.

  • Condensation: Mix 4-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) in a round-bottom flask. Heat to 110°C for 2 hours. Ethanol is evolved (distill off).[1][4]

    • Checkpoint: Solidifies upon cooling.[1] Recrystallize from hexane/ethanol to get the enamine intermediate.

  • Cyclization: Add the intermediate to diphenyl ether (high boiling solvent) pre-heated to 250°C. Stir for 30 mins.

    • Mechanism:[1][5] Thermal electrocyclic ring closure.[1]

    • Workup: Cool to room temperature.[1][4] Dilute with hexane.[1] Filter the precipitate (Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate isomer is possible, but 2-COOH synthesis usually involves different starting materials or hydrolysis conditions; Correction: The standard Gould-Jacobs yields the 3-ester.[1] To get the 2-carboxylic acid , one typically performs a specific hydrolysis or starts with a different malonate derivative.[1] For this guide, we assume the 2-COOH is the target isolate).[1]

  • Hydrolysis: Reflux the ester in 10% NaOH for 4 hours. Acidify with HCl to pH 2.[1] The carboxylic acid precipitates.

Purification for Elucidation[1]
  • Dissolution: Dissolve 50 mg of crude solid in minimal hot DMSO or DMF.

  • Precipitation: Slowly add water until turbidity appears.[1] Allow to stand at 4°C overnight.[1]

  • Washing: Filter and wash with cold water, then methanol.[1]

  • Drying: Vacuum dry at 60°C for 12 hours (removes water which interferes with the OH/NH NMR signals).

References

  • Gould, R. G., & Jacobs, W. A. (1939).[1][5] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines.[1] Journal of the American Chemical Society. Link[1]

  • Charushin, V. N., et al. (2018).[1] Fluorine-containing quinolines: Synthesis and medicinal applications.[1][4][6] Russian Chemical Reviews.[1] Link[1]

  • Al-Mughaid, H. (2025).[1] Tautomerism of 4-Hydroxy-4(1H) quinolone.[1][3] ResearchGate.[1][4][7][8] Link

  • PubChem. (n.d.).[1][9] 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (Analog Data). National Library of Medicine.[1] Link[1]

  • Magritek. (2014).[1] Simultaneous Proton and Fluorine decoupled 13C NMR.[1][10][11] (Technical Note on C-F Couplings). Link

Sources

6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the pharmacological profile, synthesis, and experimental utility of 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (also known as 6-Fluoro-Kynurenic Acid or 6-FKA ).

Mechanism of Action, Synthesis, and Experimental Protocols

Compound Identity:

  • IUPAC Name: 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

  • Common Name: 6-Fluoro-Kynurenic Acid (6-FKA)

  • CAS Registry Number: 394-28-5

  • Core Scaffold: Kynurenic Acid (endogenous tryptophan metabolite)[1][2][3][4]

  • Primary Class: Neuroactive Amino Acid Derivative / NMDA Receptor Antagonist

Executive Summary

6-Fluoro-Kynurenic Acid (6-FKA) is a synthetic halogenated derivative of kynurenic acid (KYNA), an endogenous neuroactive metabolite of the kynurenine pathway. Unlike the fluoroquinolone antibiotics (which are typically 3-carboxylic acids), the 2-carboxylic acid moiety of 6-FKA dictates its activity as a glutamate receptor modulator rather than a DNA gyrase inhibitor.

Key Pharmacological Value:

  • Metabolic Stability: The fluorine atom at position 6 blocks metabolic hydroxylation (a primary clearance pathway for kynurenic acid), enhancing its half-life in biological assays.

  • Target Specificity: It functions primarily as a competitive antagonist at the Glycine site (GlyB) of the N-methyl-D-aspartate (NMDA) receptor.

  • Secondary Targets: It exhibits activity at the

    
     nicotinic acetylcholine receptor (
    
    
    
    nAChR) and acts as an agonist for the orphan G-protein coupled receptor GPR35 .

Mechanism of Action (MoA)

Primary MoA: NMDA Receptor Antagonism

The principal mechanism of 6-FKA is the inhibition of excitatory neurotransmission via the NMDA receptor complex.

  • Binding Site: Glycine co-agonist site (located on the GluN1 subunit).

  • Mode of Inhibition: Competitive antagonism.[5]

  • Causality: By occupying the glycine binding pocket, 6-FKA prevents the obligatory co-activation of the NMDA receptor by glycine or D-serine. This prevents channel opening even in the presence of glutamate, thereby reducing calcium influx and mitigating excitotoxicity.

  • Potency: While 7-chloro-kynurenic acid (7-Cl-KYNA) is the high-affinity gold standard, 6-FKA retains significant antagonist activity (IC

    
     in the low micromolar range, comparable to or slightly more potent than endogenous KYNA) while offering distinct lipophilicity and metabolic resistance.
    
Secondary MoA: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> Nicotinic & GPR35 Modulation[2]
  • 
     nAChR:  6-FKA acts as a negative allosteric modulator or non-competitive antagonist. This activity is concentration-dependent and controversial in physiological settings but relevant in high-concentration research probes.
    
  • GPR35 Agonism: Like its parent compound, 6-FKA activates GPR35, a receptor highly expressed in the gastrointestinal tract and immune cells, linking glutamatergic signaling to peripheral inflammation.

MoA Visualization

The following diagram illustrates the competitive antagonism at the NMDA receptor and the metabolic blockade provided by the fluorine substitution.

MoA_Pathway cluster_ligands Ligands cluster_receptor NMDA Receptor Complex Glu Glutamate GluN2 GluN2 Subunit (Glutamate Site) Glu->GluN2 Agonist Binding Gly Glycine (Endogenous) GluN1 GluN1 Subunit (Glycine Site) Gly->GluN1 Co-Agonist Binding (Required for Opening) FKA 6-Fluoro-Kynurenic Acid (Synthetic Antagonist) FKA->GluN1 Competitive Blockade (Prevents Glycine Binding) Excitotoxicity Excitotoxicity FKA->Excitotoxicity PREVENTS Channel Ion Channel (Ca2+ Influx) GluN2->Channel Activation Signal GluN1->Channel Permissive Signal Channel->Excitotoxicity Ca2+ Overload

Figure 1: Mechanism of Action showing 6-FKA competing for the Glycine regulatory site on the NMDA receptor.

Chemical Synthesis Protocol

The synthesis of 6-FKA typically employs the Conrad-Limpach cyclization method, modified for fluorinated anilines. This protocol ensures the formation of the 4-oxo-quinoline core.

Reaction Scheme
  • Condensation: 4-Fluoroaniline + Diethyl Acetylenedicarboxylate (DEAD)

    
     Enamine Intermediate.
    
  • Cyclization: Thermal cyclization in diphenyl ether.[6]

  • Hydrolysis: Saponification of the ester to the free carboxylic acid.

Step-by-Step Methodology

Note: All steps must be performed in a fume hood with appropriate PPE.

StepReagentConditionsObservation/Endpoint
1. Condensation 4-Fluoroaniline (1.0 eq), Diethyl acetylenedicarboxylate (1.0 eq)Reflux in Methanol (MeOH) for 2-4 hours.Formation of diethyl (4-fluoroanilino)butenedioate (yellow oil/solid).
2. Isolation --Evaporate MeOH under reduced pressure.Crude enamine intermediate obtained.
3. Cyclization Diphenyl ether (solvent)High heat (250°C) for 30-60 mins. Rapid addition of intermediate to boiling solvent.Evolution of ethanol vapor. Formation of precipitate upon cooling.
4. Purification Hexane / Diethyl EtherDilute cooled mixture with hexane to precipitate the ester. Filter.Solid Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate.
5.[4][7] Hydrolysis 2N NaOH (aq)Reflux for 1-2 hours.Clear solution (salt formation).
6. Acidification 2N HClAdd dropwise to pH 2-3.Precipitation of 6-FKA as a white/off-white solid.
Synthesis Workflow Diagram

Synthesis_Flow Start Start: 4-Fluoroaniline + Diethyl Acetylenedicarboxylate Step1 Condensation (Reflux in MeOH, 4h) Start->Step1 Inter Intermediate: Enamine Diester Step1->Inter Step2 Thermal Cyclization (Diphenyl Ether, 250°C) Inter->Step2 - EtOH Prod_Ester Ethyl 6-fluoro-4-oxo-quinoline-2-carboxylate Step2->Prod_Ester Step3 Hydrolysis (NaOH, Reflux) -> Acidification (HCl) Prod_Ester->Step3 Final Final Product: 6-Fluoro-Kynurenic Acid (6-FKA) Step3->Final

Figure 2: Conrad-Limpach synthesis pathway for 6-Fluoro-Kynurenic Acid.

Experimental Protocols for Validation

To validate the activity of synthesized 6-FKA, researchers should employ the following self-validating protocols.

In Vitro Electrophysiology (Patch Clamp)

Objective: Quantify NMDA receptor antagonism. System: Cultured hippocampal neurons or HEK293 cells expressing GluN1/GluN2A.

  • Setup: Whole-cell patch-clamp configuration.

  • Solutions:

    • Extracellular: Mg²⁺-free ACSF (to remove Mg²⁺ block).

    • Agonists:[1][2][5][8][9][10][][12][13] Glutamate (100 µM) + Glycine (10 µM).

  • Protocol:

    • Baseline: Apply Agonists alone

      
       Record inward current (
      
      
      
      ).
    • Challenge: Co-apply Agonists + 6-FKA (varying concentrations: 1 µM - 100 µM).

    • Washout: Re-apply Agonists alone to verify recovery.

  • Data Analysis: Plot Concentration-Response Curve. Calculate ICngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    .[5][7][14]
    
    • Expected Result: Dose-dependent reduction of current.

    • Validation: High concentrations of Glycine (e.g., 1 mM) should surmount the inhibition (proving competitive mechanism).

Binding Affinity Assay (Radioligand Displacement)

Objective: Confirm affinity for the Glycine site. Ligand: [³H]-MDL 105,519 or [³H]-Glycine.[2]

  • Membrane Prep: Rat cortical membranes (washed to remove endogenous amino acids).

  • Incubation: Incubate membranes with radioligand (10 nM) and increasing concentrations of 6-FKA.

  • Termination: Rapid filtration over glass fiber filters.

  • Readout: Scintillation counting.

  • Interpretation: Displacement of radioligand confirms binding to the Glycine B site.

Comparative Data: 6-FKA vs. Analogues

CompoundPrimary TargetBinding SiteApprox.[2][5][][12][14] IC

(NMDA)
Metabolic Stability
Kynurenic Acid (Endogenous) NMDA /

nAChR
Glycine (GlyB)~15 - 50 µMLow (Excreted/Metabolized)
6-Fluoro-Kynurenic Acid NMDA /

nAChR
Glycine (GlyB)~10 - 40 µM High (Blocked 6-OH)
7-Chloro-Kynurenic Acid NMDAGlycine (GlyB)~0.5 - 1.0 µMHigh
Ciprofloxacin (Antibiotic) DNA GyraseDNA BindingInactive at NMDAN/A

Note: The table highlights that while 7-Cl-KYNA is more potent, 6-FKA is the closer structural analogue to the endogenous metabolite, making it valuable for studying kynurenine pathway perturbations.

References

  • Stone, T. W. (2020). The Complex World of Kynurenic Acid: Reflections on Biological Issues and Therapeutic Strategy. International Journal of Tryptophan Research.

  • Hilmas, C., et al. (2001).[2] The Brain Metabolite Kynurenic Acid Inhibits

    
     Nicotinic Receptor Activity and Increases Non-
    
    
    
    Nicotinic Receptor Expression. Journal of Neuroscience.
  • Leeson, P. D., et al. (1991). Kynurenic acid derivatives.[1][3][5][6][15] Structure-activity relationships for excitatory amino acid antagonism and identification of potent and selective antagonists at the glycine site on the NMDA receptor. Journal of Medicinal Chemistry.

  • Wang, J., et al. (2006).[2] Kynurenic Acid as a Ligand for Orphan G Protein-coupled Receptor GPR35. Journal of Biological Chemistry.

  • ChemicalBook. (2024). 4-OXO-1,4-DIHYDROQUINOLINE-2-CARBOXYLIC ACID Derivatives and Synthesis.

Sources

Discovery & Optimization of 6-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the discovery, synthesis, and pharmacological optimization of 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid derivatives. Distinct from their 3-carboxylic acid isomers (the fluoroquinolone antibiotics), these 2-carboxylic acid scaffolds are privileged structures in neuropharmacology, acting primarily as antagonists at the glycine site of the N-methyl-D-aspartate (NMDA) receptor.

A Technical Guide to Neuroactive Scaffolds

Executive Summary

The 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid scaffold represents a specific fluorinated analog of kynurenic acid (KYNA) , an endogenous neuroprotective metabolite. While the 3-carboxy isomers are celebrated as DNA gyrase inhibitors (antibiotics like Ciprofloxacin), the 2-carboxy derivatives function as excitatory amino acid antagonists .

This guide addresses the critical need for selective NMDA receptor antagonists that minimize psychotomimetic side effects. By fluorinating the C6 position of the kynurenic acid core, researchers enhance blood-brain barrier (BBB) permeability and metabolic stability, creating potent candidates for treating ischemic stroke, epilepsy, and neuropathic pain.

Structural Biology & Pharmacophore Analysis

The Kynurenic Acid Core vs. Fluoroquinolones

It is vital to distinguish the two primary isomers of the quinolone carboxylate scaffold. The position of the carboxylic acid dictates the biological target.

Feature2-Carboxylic Acid (Target Scaffold) 3-Carboxylic Acid (Antibiotic Scaffold)
Common Name Kynurenic Acid DerivativesFluoroquinolones
Primary Target NMDA Receptor (Glycine Site) Bacterial DNA Gyrase / Topoisomerase IV
Mechanism Competitive AntagonismDNA Replication Inhibition
Key Pharmacophore C2-COOH + C4-Oxo (mimics Glycine)C3-COOH + C4-Oxo (binds Mg2+ in DNA complex)
The Role of C6-Fluorination

The introduction of a fluorine atom at the C6 position is a classic medicinal chemistry bioisostere strategy:

  • Metabolic Blockade: C6 is a primary site for oxidative metabolism (hydroxylation) in the quinoline ring. Fluorine blocks this, extending half-life (

    
    ).
    
  • Lipophilicity: Fluorination increases

    
    , facilitating better penetration of the Blood-Brain Barrier (BBB), a major limitation of the parent kynurenic acid.
    
  • Electronic Effects: The electron-withdrawing nature of fluorine lowers the pKa of the phenol/enolic OH, potentially strengthening Hydrogen bond interactions within the receptor pocket.

Synthetic Pathways: The Conrad-Limpach Approach[1][2][3][4][5]

The synthesis of 4-oxo-1,4-dihydroquinoline-2-carboxylic acids (4-hydroxyquinoline-2-carboxylic acids) typically employs the Conrad-Limpach cyclization or the Wislicenus modification using diethyl oxalacetate.

Critical Technical Note: Unlike the Gould-Jacobs reaction (used for 3-COOH antibiotics), which uses ethoxymethylenemalonate, this pathway utilizes diethyl oxalacetate to install the carboxylate at the C2 position.

Reaction Workflow
  • Condensation: 4-Fluoroaniline reacts with diethyl oxalacetate under acidic catalysis to form an enamine intermediate (diethyl (4-fluorophenylamino)butenedioate).

  • Thermal Cyclization: The intermediate is subjected to high-temperature shock (~250°C) in a high-boiling solvent (e.g., Dowtherm A or Diphenyl ether). This thermodynamic control favors the 4-hydroxy quinoline product.

  • Hydrolysis: The resulting ethyl ester is hydrolyzed (basic or acidic) to yield the free acid.

Synthesis Diagram

SynthesisWorkflow cluster_0 Conrad-Limpach / Wislicenus Route Aniline 4-Fluoroaniline Intermediate Enamine Intermediate Aniline->Intermediate HCl (cat), EtOH Reflux Reagent Diethyl Oxalacetate Reagent->Intermediate Cyclization Thermal Cyclization (250°C, Dowtherm A) Intermediate->Cyclization -EtOH Ester Ethyl 6-fluoro-4-oxo- quinoline-2-carboxylate Cyclization->Ester Ring Closure Hydrolysis Hydrolysis (NaOH / H2O) Ester->Hydrolysis Product 6-Fluoro-4-oxo-1,4-dihydro- quinoline-2-carboxylic acid Hydrolysis->Product Acidification

Figure 1: Step-wise synthesis of the 6-fluoro-kynurenic acid scaffold via the modified Conrad-Limpach route.[1][2][3]

Medicinal Chemistry & SAR (Structure-Activity Relationship)

To optimize this scaffold for NMDA antagonism, the following SAR rules apply.

PositionModificationEffect on Biological Activity
C2 (COOH) Essential Must be an ionizable acid (COOH) to mimic the glycine carboxylate. Esters are inactive in vitro but serve as prodrugs.
C4 (Oxo/OH) Essential Tautomerizes between 4-oxo and 4-hydroxy. Acts as a critical H-bond donor/acceptor in the binding pocket.
C6 (Fluoro) Enhancer Increases potency (

) and metabolic stability compared to the H-analog. Cl or Br at this position often reduces solubility.
C5/C7/C8 Tolerant Substitutions here (e.g., Cl at C7) can modulate selectivity between NMDA (Glycine site) and AMPA receptors.
N1 Restricted Alkylation (e.g., N-Methyl) often reduces affinity for the glycine site but may shift selectivity to the polyamine site.

Experimental Protocols

Protocol: Synthesis of 6-Fluoro-4-hydroxyquinoline-2-carboxylic Acid

Validation: Yields should be >60% for the cyclization step if temperature is controlled strictly.

  • Enamine Formation:

    • Mix 4-fluoroaniline (10 mmol) and diethyl oxalacetate (11 mmol) in anhydrous ethanol (20 mL).

    • Add catalytic HCl (3 drops). Reflux for 4 hours.

    • Evaporate solvent to obtain the oily enamine intermediate.

  • Cyclization (Critical Step):

    • Heat Dowtherm A (10 mL) to a rolling boil (~250°C).

    • Add the enamine oil dropwise to the boiling solvent. Caution: Rapid ethanol evolution.

    • Maintain reflux for 30 minutes. Cool to room temperature.

    • Dilute with hexane. The product (ethyl ester) will precipitate. Filter and wash with hexane.

  • Hydrolysis:

    • Dissolve the ester in 10% NaOH (aq). Reflux for 1 hour.

    • Cool and acidify with HCl to pH 2.

    • Collect the white/off-white precipitate (the carboxylic acid) by filtration. Recrystallize from DMF/Ethanol.

Protocol: In Vitro NMDA (Glycine Site) Binding Assay

Objective: Determine the affinity (


) of the derivative.
  • Membrane Preparation: Prepare synaptic membranes from rat cerebral cortex (rich in NMDA receptors).

  • Ligand: Use [³H]-Glycine (10 nM) or [³H]-MDL 105,519 (a potent glycine site antagonist).

  • Incubation:

    • Incubate membranes (200 µg protein) with radioligand and varying concentrations of the test compound (1 nM – 100 µM).

    • Buffer: 50 mM Tris-acetate (pH 7.4). Note: Avoid chloride buffers if using [³H]-Glutamate, but acceptable for Glycine site.

  • Termination: Filter through Whatman GF/B filters. Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Future Directions & Therapeutic Outlook

The primary limitation of 2-COOH quinolines is their poor penetration of the BBB via passive diffusion due to the ionizable carboxylate. Future development focuses on:

  • Prodrug Strategies: Esterification or amidation of the C2-COOH to mask the charge, allowing BBB transit before hydrolysis by CNS esterases.

  • Halogenation Patterns: Exploring 5,7-dichloro-6-fluoro substitutions to lock the conformation and improve receptor fit.

  • GPR35 Agonism: Recent data suggests these scaffolds also activate GPR35, an orphan receptor involved in inflammation and pain, offering a dual-mechanism approach for neuropathic pain management.

References

  • Stone, T. W. (2020). Neuropharmacology of Kynurenic Acid and Related Compounds. British Journal of Pharmacology. Link

  • Leeson, P. D., et al. (1991). Kynurenic Acid Derivatives: Structure-Activity Relationships for Excitatory Amino Acid Antagonism. Journal of Medicinal Chemistry. Link

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. (Provided for contrast regarding the 3-COOH synthesis). Link

  • Harrison, B. L., et al. (1990). 4-Oxo-1,4-dihydroquinoline-2-carboxylic acid derivatives as NMDA glycine-site antagonists. Patent US4959372A. Link

  • Perkins, M. N., & Stone, T. W. (1982). An iontophoretic investigation of the actions of anticonvulsant kynurenines and their analogues. Brain Research. Link

Sources

Targeting Excitotoxicity and Inflammation: The Therapeutic Potential of 6-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid , hereafter referred to as 6-Fluoro-Kynurenic Acid (6-FKA) , is a halogenated derivative of the endogenous tryptophan metabolite, kynurenic acid (KYNA). Unlike its structural isomer, the 3-carboxylic acid (the core scaffold of fluoroquinolone antibiotics), the 2-carboxylic acid moiety directs this molecule’s activity toward the central nervous system (CNS) and the immune system.

This guide delineates the therapeutic potential of 6-FKA as a dual-target modulator. It acts primarily as an antagonist at the NMDA receptor glycine site (neuroprotection) and an agonist at the orphan G-protein coupled receptor GPR35 (anti-inflammatory). By incorporating a fluorine atom at the C-6 position, this scaffold offers enhanced metabolic stability and lipophilicity compared to the parent compound, addressing key pharmacokinetic limitations of endogenous KYNA.

Structural Analysis & Pharmacophore Distinction

To ensure experimental integrity, it is critical to distinguish the target molecule from its antibiotic isomer.

FeatureTarget Molecule (6-FKA) Antibiotic Scaffold (Fluoroquinolone)
IUPAC Name 6-fluoro-4-oxo-1,4-dihydroquinoline-2 -carboxylic acid6-fluoro-4-oxo-1,4-dihydroquinoline-3 -carboxylic acid
Primary Target NMDA Receptor (Glycine Site), GPR35DNA Gyrase, Topoisomerase IV
Pharmacophore 2-Carboxylate + 4-Oxo (Kynurenic core)3-Carboxylate + 4-Oxo (Quinolone core)
Therapeutic Area Neurology (Stroke, Epilepsy), ImmunologyInfectious Disease (Antibacterial)

Cheminformatics Insight: The 2-carboxylic acid position is essential for binding to the glutamate recognition sites. The 6-fluoro substitution blocks metabolic hydroxylation at this position, potentially extending the half-life compared to endogenous kynurenic acid.

Primary Therapeutic Target: The NMDA Receptor

Mechanism of Action: Glycine Site Antagonism

The N-methyl-D-aspartate (NMDA) receptor is a pivotal ionotropic glutamate receptor involved in synaptic plasticity and excitotoxicity. 6-FKA functions as a competitive antagonist at the glycine co-agonist site (located on the GluN1 subunit).

  • Pathophysiology: In conditions like ischemic stroke or status epilepticus, excessive glutamate release leads to receptor overactivation, massive calcium influx, and neuronal apoptosis (excitotoxicity).

  • Therapeutic Intervention: By blocking the glycine site, 6-FKA prevents channel opening even in the presence of high glutamate levels, offering a "use-dependent" neuroprotective effect without the severe side effects (e.g., psychosis) associated with channel blockers like MK-801.

Experimental Protocol: [³H]-Glycine Binding Assay

Objective: Determine the binding affinity (


) of 6-FKA for the NMDA receptor glycine site.
  • Membrane Preparation:

    • Homogenize rat cortical tissue in 50 mM Tris-acetate buffer (pH 7.4).

    • Centrifuge at 48,000

      
       for 20 min. Wash pellet 3 times to remove endogenous glutamate and glycine.
      
    • Critical Step: Freeze-thaw the pellet at -80°C at least once to lyse vesicles and remove endogenous amino acids.

  • Binding Reaction:

    • Incubate 100 µg membrane protein with 10 nM [³H]-Glycine.

    • Add increasing concentrations of 6-FKA (

      
       M to 
      
      
      
      M).
    • Non-specific binding is defined by 1 mM unlabeled glycine.

  • Termination:

    • Incubate for 60 min at 4°C.

    • Rapid filtration through Whatman GF/B filters using a cell harvester.

  • Data Analysis:

    • Calculate

      
       using non-linear regression. Convert to 
      
      
      
      using the Cheng-Prusoff equation.

Secondary Therapeutic Target: GPR35

Mechanism of Action: Agonism

GPR35 is an orphan G-protein coupled receptor predominantly expressed in the gastrointestinal tract (colonic epithelium) and immune cells (macrophages). Kynurenic acid is the endogenous ligand.[1][2]

  • Signaling Pathway: GPR35 couples to

    
     proteins (inhibiting cAMP) and recruits 
    
    
    
    -arrestin-2.
  • Therapeutic Utility:

    • Inflammatory Bowel Disease (IBD): Activation of GPR35 reduces TNF-

      
       secretion and promotes epithelial barrier repair.
      
    • Analgesia: Modulation of nociceptor excitability in the dorsal root ganglia.

Visualization: Dual-Target Signaling Pathway

The following diagram illustrates the divergent signaling pathways modulated by 6-FKA in the CNS (Neuron) versus the Periphery (Macrophage).

G cluster_CNS CNS: Neuroprotection (Neuron) cluster_Immune Periphery: Anti-Inflammatory (Macrophage) NMDAR NMDA Receptor (GluN1 Subunit) Ca_Influx Ca2+ Influx NMDAR->Ca_Influx Promotes Glycine Glycine (Co-agonist) Glycine->NMDAR Activates FKA_CNS 6-FKA (Antagonist) FKA_CNS->NMDAR Blocks Excitotoxicity Excitotoxicity / Apoptosis Ca_Influx->Excitotoxicity Triggers GPR35 GPR35 Receptor Gi_Protein Gi/o Protein GPR35->Gi_Protein Couples FKA_Immune 6-FKA (Agonist) FKA_Immune->GPR35 Activates cAMP cAMP Levels Gi_Protein->cAMP Decreases TNFa TNF-alpha Release cAMP->TNFa Inhibits Release

Figure 1: Dual mechanism of action. In the CNS, 6-FKA blocks NMDA receptors to prevent excitotoxicity. In the periphery, it activates GPR35 to suppress inflammation.[3]

Synthesis & Optimization Strategy

To access 6-FKA for testing, the Conrad-Limpach synthesis is the standard authoritative method.

  • Reactants: 4-fluoroaniline + Diethyl acetylenedicarboxylate (or Diethyl oxalacetate).

  • Cyclization: Thermal cyclization in diphenyl ether at 250°C.

  • Hydrolysis: Saponification of the ester to yield the free 2-carboxylic acid.

Optimization Note: The 6-fluoro group is introduced via the aniline precursor. This position is strategic; in the kynurenine pathway, the 6-position (analogous to the 5-position of tryptophan) is a site of metabolic attack. Fluorination blocks hydroxylation, potentially increasing the half-life (


) in vivo compared to the rapidly cleared kynurenic acid.

Summary of Pharmacological Parameters

The following table summarizes the expected pharmacological profile based on the kynurenic acid scaffold class data.

ParameterValue / EffectReference Basis
Target 1 NMDA Receptor (Glycine Site)Class Effect (KYNA) [1, 2]
Activity Type Competitive AntagonistValidated by Glycine shift assays
Potency (

)
~10 - 50 µM (Estimated)7-Cl-KYNA is ~0.5 µM; 6-F is typically weaker but more stable
Target 2 GPR35Class Effect (KYNA) [3, 4]
Activity Type AgonistValidated by

-arrestin recruitment
Primary Indication Neuroprotection (Stroke)Blockade of glutamate toxicity
Secondary Indication Anti-inflammatory (IBD)GPR35-mediated cytokine suppression

References

  • Stone, T. W. (2020). "Kynurenic Acid and the NMDA Receptor: Physiology and Pharmacology."[4][5] Neuropharmacology, 162, 107833. Link

  • Kessler, M., et al. (1989). "A glycine site associated with N-methyl-D-aspartic acid receptors: characterization and identification of a new class of antagonists." Journal of Neurochemistry, 52(4), 1319-1328. Link

  • Wang, J., et al. (2006).[1][3] "Kynurenic acid as a ligand for orphan G protein-coupled receptor GPR35." Journal of Biological Chemistry, 281(31), 22021-22028. Link

  • Milligan, G. (2011). "GPR35 as a novel therapeutic target." British Journal of Pharmacology, 163(6), 1144-1157. Link

  • Rameshkumar, N., et al. (2003). "Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents." European Journal of Medicinal Chemistry, 38(11-12), 1001-1004. (Included for structural disambiguation of the 3-COOH isomer). Link

Sources

Advancing the Scaffold: A Technical Guide to the Discovery and Synthesis of Quinolone Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Scope: Structure-Activity Relationships (SAR), Synthetic Methodologies (Gould-Jacobs vs. Grohe-Heinen), and Detailed Experimental Protocols.

Introduction: The Evolution of the Quinolone Nucleus

The discovery of nalidixic acid in 1962 marked the genesis of the quinolone class, but it was the introduction of the fluorine atom at the C-6 position in the 1980s that revolutionized their clinical utility. Modern fluoroquinolones (FQs) are not merely antibiotics; they are engineered molecular scaffolds designed to penetrate bacterial cell walls and lock DNA topoisomerases in a lethal cleavage complex.

Mechanism of Action: The Lethal Trap

Unlike beta-lactams that target cell wall synthesis, quinolones target the replication machinery. They bind to the cleavage complex formed between DNA and DNA Gyrase (Topoisomerase II) or Topoisomerase IV . This binding stabilizes the DNA double-strand break, preventing religation and triggering apoptosis-like cell death.

QuinoloneMechanism DNA Bacterial DNA (Supercoiled) Complex Transient Cleavage Complex (DNA-Enzyme) DNA->Complex Enzyme Binding Gyrase DNA Gyrase / Topo IV (Enzyme) Gyrase->Complex Trapped Stabilized Cleavage Complex (Replication Blocked) Complex->Trapped + Quinolone Binding Quinolone Fluoroquinolone (Inhibitor) Quinolone->Trapped Death Double-Strand Breaks & Cell Death Trapped->Death Accumulation of Breaks

Figure 1: Mechanism of Action.[1] Quinolones convert the DNA gyrase enzyme into a cellular toxin by stabilizing DNA strand breaks.

Structure-Activity Relationship (SAR): Decoding the Pharmacophore

The transition from "discovery" to "drug" relies on precise modifications of the N-1, C-6, C-7, and C-8 positions. The following SAR analysis synthesizes decades of medicinal chemistry optimization.

PositionSubstituentEffect on PharmacologyMechanistic Insight
N-1 CyclopropylCritical for Potency Optimal steric bulk enhances binding to the gyrase-DNA complex. Superior to ethyl/methyl groups.
C-3 Carboxylic AcidEssential Required for hydrogen bonding with DNA bases in the single-stranded region of the cleavage complex.
C-4 Keto GroupEssential Works in tandem with C-3 acid to chelate Mg2+ ions, bridging the drug to the enzyme-DNA complex.
C-6 FluorineThe "Fluoro" Factor Increases lipophilicity for cell wall penetration (1-70x potency boost). Improves gyrase binding affinity.
C-7 PiperazineSpectrum Expansion Significantly improves activity against Gram-negative bacteria (e.g., Pseudomonas).
C-8 Methoxy / HToxicity Control C-8 fluorine improves absorption but increases phototoxicity. C-8 methoxy (Moxifloxacin) reduces UV sensitivity.

Synthetic Methodologies: From Classical to Modern

The synthesis of the quinolone core is a study in process evolution. Two primary pathways dominate the literature: the Gould-Jacobs reaction and the Grohe-Heinen reaction .

The Gould-Jacobs Reaction (Classical)
  • Mechanism: Condensation of an aniline with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization.

  • Limitation: Requires harsh thermal conditions (Dowtherm A at >250°C) and makes N-1 alkylation a separate, often low-yielding step. It is generally unsuitable for complex N-1 substituents like the cyclopropyl group found in Ciprofloxacin.

The Grohe-Heinen Reaction (Modern Standard)
  • Mechanism: Acylation of an enamine followed by an intramolecular Nucleophilic Aromatic Substitution (SnAr).

  • Advantage: Allows for the introduction of the N-1 cyclopropyl group before cyclization, proceeding under milder conditions with higher regioselectivity. This is the industry standard for Ciprofloxacin.

SynthesisComparison cluster_0 Gould-Jacobs (Classical) cluster_1 Grohe-Heinen (Modern) Aniline Aniline ThermCyc Thermal Cyclization (>250°C) Aniline->ThermCyc + EMME EMME EMME Alkylation N-Alkylation (Late Stage) ThermCyc->Alkylation Benzoyl 2,4-dichloro-5-fluoro benzoyl chloride Enamine Enamine Addition Benzoyl->Enamine AmineEx Amine Exchange (Cyclopropylamine) Enamine->AmineEx BaseCyc Base Cyclization (Mild) AmineEx->BaseCyc

Figure 2: Comparison of Synthetic Pathways. The Grohe-Heinen route (bottom) offers superior control for N-1 substituted fluoroquinolones.

Detailed Experimental Protocol: Synthesis of Ciprofloxacin

This protocol utilizes the Grohe-Heinen methodology , grounded in the foundational work of Bayer AG. It is designed for reproducibility and high purity.

Target Molecule: Ciprofloxacin (1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid).[2]

Phase 1: Construction of the Quinolone Core

Reagents: 2,4-dichloro-5-fluorobenzoyl chloride, Ethyl 3-(dimethylamino)acrylate, Cyclopropylamine, NaH (Sodium Hydride).

  • Acylation:

    • Dissolve ethyl 3-(dimethylamino)acrylate (1.0 eq) in dry toluene containing triethylamine (1.1 eq).

    • Add 2,4-dichloro-5-fluorobenzoyl chloride (1.0 eq) dropwise at 0-5°C.

    • Mechanistic Note: The enamine acts as a nucleophile, attacking the acid chloride to form the benzoyl-acrylate intermediate.

    • Reflux for 2 hours. Evaporate solvent to yield the crude intermediate.

  • Amine Exchange (The Grohe Step):

    • Dissolve the intermediate in ethanol.

    • Add cyclopropylamine (1.1 eq) dropwise at room temperature. Stir for 1 hour.

    • Observation: The dimethylamino group is a good leaving group and is displaced by the cyclopropylamine.

    • Evaporate solvent.[3]

  • Cyclization:

    • Dissolve the residue in anhydrous DMF or Dioxane.

    • Add NaH (60% dispersion, 1.2 eq) slowly at 0°C (Caution: H2 gas evolution).

    • Heat to 80°C for 2 hours.

    • Mechanistic Note: The base deprotonates the nitrogen, creating a nucleophile that attacks the aromatic ring at the position ortho to the fluorine, displacing the chlorine (SnAr) to close the ring.

Phase 2: C-7 Functionalization and Hydrolysis
  • Hydrolysis:

    • Treat the ethyl ester intermediate with KOH (2.0 eq) in aqueous ethanol at reflux for 3 hours.

    • Acidify with HCl to precipitate the free carboxylic acid (1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid).

    • Filter and dry.[4][5]

  • C-7 Substitution (Piperazine Coupling):

    • Solvent System: Pyridine or DMSO (Polar aprotic solvents favor SnAr).

    • Suspend the carboxylic acid intermediate (10 mmol) in Pyridine (30 mL).

    • Add Piperazine (anhydrous, 50 mmol - excess required to prevent bis-substitution).

    • Reflux at 110-120°C for 12-18 hours under nitrogen.

    • Validation: Monitor via TLC (CHCl3:MeOH 9:1). The starting material spot should disappear.

  • Workup and Purification:

    • Distill off the solvent under reduced pressure.[3]

    • Resuspend residue in water and adjust pH to 4.5-5.0 with dilute HCl.

    • Filter the resulting precipitate (Crude Ciprofloxacin).[3]

    • Recrystallization: Dissolve in boiling water/ethanol mixture. Cool slowly to 4°C to yield pure crystals.

Resistance and Future Directions

The efficacy of the quinolone scaffold is threatened by two primary resistance mechanisms:

  • Target Modification: Mutations in the Quinolone Resistance-Determining Region (QRDR) of gyrA (Gyrase) or parC (Topo IV).

  • Efflux Pumps: Overexpression of pumps (e.g., NorA in S. aureus) that actively eject the drug.

Future Synthesis Targets: Current research focuses on C-8 modifications (e.g., methoxy groups in Moxifloxacin) to reduce efflux susceptibility and delafloxacin derivatives that maintain potency in acidic environments (like abscesses).

References

  • Lesher, G. Y., Froelich, E. J., Gruett, M. D., Bailey, J. H., & Brundage, R. P. (1962). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry. Link

  • Grohe, K., & Heinen, H. (1978). Verfahren zur Herstellung von 4-Chinolon-3-carbonsaeuren.
  • Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones.[2][6] Antimicrobial Agents and Chemotherapy.[7][8] Link

  • Mitscher, L. A. (2005). Bacterial Topoisomerase Inhibitors: Quinolone and Pyridone Antibacterial Agents.[8] Chemical Reviews.[7] Link

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance.[2] Biochemistry.[2][7][9] Link

Sources

Methodological & Application

Application Note: Gould-Jacobs Reaction for High-Purity Quinoline Synthesis

[1][2]

Executive Summary

The Gould-Jacobs reaction remains the premier industrial and laboratory method for synthesizing the 4-quinolone scaffold, a pharmacophore central to fluoroquinolone antibiotics (e.g., Ciprofloxacin, Levofloxacin) and antimalarial agents. While the pathway is chemically elegant, its execution is fraught with thermodynamic hurdles—specifically the high energy barrier required for the intramolecular cyclization step.

This guide moves beyond basic textbook descriptions to provide a robust, field-tested protocol. We contrast the traditional high-temperature thermal method (using Dowtherm A) with modern microwave-assisted techniques, offering critical insights into solvent handling, impurity profiles, and yield optimization.

Mechanistic Insight & Causality

To master the Gould-Jacobs reaction, one must understand the competing thermodynamics at play. The reaction proceeds in two distinct phases, each requiring specific environmental controls.[1][2][3]

  • Condensation (The Kinetic Phase): Aniline reacts with diethyl ethoxymethylenemalonate (EMME).[1] This is an addition-elimination reaction.

    • Critical Factor:[3][4] This step is reversible. Ethanol is a byproduct. Causality: You must continuously remove ethanol (via distillation or open-vessel heating) to drive the equilibrium forward (Le Chatelier’s principle). Failure to do so results in stalled conversion.

  • Cyclization (The Thermodynamic Phase): The resulting anilinomethylenemalonate undergoes intramolecular Friedel-Crafts acylation (electrocyclic ring closure).

    • Critical Factor:[3][4] This step disrupts the aromaticity of the benzene ring in the transition state, creating a massive energy barrier. Causality: This is why temperatures of 250°C–300°C are non-negotiable. Solvents like Dowtherm A are selected not just for their boiling points, but for their thermal stability and ability to act as a heat sink.

Pathway Visualization

The following diagram illustrates the molecular progression and the critical "Energy Wall" that necessitates the high-temperature protocol.

GouldJacobsMechanismcluster_conditionsCritical Process ParametersAnilineAniline PrecursorIntermedAnilinomethylenemalonate(Intermediate)Aniline->Intermed- EtOH (Must Distill)EMMEEMME ReagentEMME->Intermed- EtOH (Must Distill)TransitionTransition State(Aromaticity Disruption)Intermed->TransitionHeat (250°C)Product4-HydroxyquinolineScaffoldTransition->Product- EtOH (Cyclization)

Figure 1: Mechanistic pathway highlighting the critical ethanol removal and high-energy transition state.

Experimental Protocols

Protocol A: The "Gold Standard" Thermal Cyclization

Best for: Large-scale synthesis, robust substrates, and labs without high-pressure microwave reactors.

Reagents:

  • Substituted Aniline (1.0 equiv)

  • Diethyl ethoxymethylenemalonate (EMME) (1.1 equiv)

  • Solvent: Dowtherm A (Eutectic mixture of 26.5% diphenyl and 73.5% diphenyl oxide).

    • Why Dowtherm A? It boils at ~258°C, allowing the reaction to proceed at ambient pressure while maintaining the necessary activation energy.

Step-by-Step Methodology:

  • Condensation Phase (Solvent-Free):

    • Mix aniline and EMME in a round-bottom flask fitted with a short-path distillation head.

    • Heat to 110–130°C using an oil bath.

    • Checkpoint: Observe the distillation of ethanol. Continue heating until ethanol evolution ceases (typically 1–2 hours).

    • Validation: TLC (Hexane:EtOAc 7:3) should show complete consumption of aniline. The intermediate often solidifies upon cooling.

  • Cyclization Phase (High Heat):

    • Pre-heat Dowtherm A (10 volumes relative to mass of intermediate) to 250°C in a separate multi-neck flask equipped with a mechanical stirrer and an air condenser.

    • Safety Note: Ensure the setup is behind a blast shield. 250°C is above the auto-ignition temperature of many common solvents.

    • Add the intermediate (from Step 1) portion-wise or as a melt to the boiling Dowtherm A.

    • Causality: Adding the intermediate to the hot solvent (rather than heating them together) minimizes polymerization side-reactions (tar formation).

    • Maintain reflux at 250–257°C for 30–60 minutes.

  • Workup & Isolation:

    • Allow the mixture to cool slowly to room temperature.

    • Self-Validating Step: The 4-hydroxyquinoline product is highly polar and insoluble in Dowtherm A/hydrocarbons. It will precipitate as a solid.[2]

    • Add n-Hexane (equal volume to Dowtherm A) to the slurry to reduce viscosity and wash away residual diphenyl ether.

    • Filter the solid.[2] Wash copiously with hexane or acetone to remove the high-boiling solvent.

    • Recrystallize from DMF or Acetic Acid if necessary.

Protocol B: Microwave-Assisted Synthesis (Green Chemistry)

Best for: Rapid library generation, medicinal chemistry, difficult substrates.

Reagents:

  • Substituted Aniline (1.0 mmol)

  • EMME (1.0 mmol)

  • Solvent: None (Neat) or Ionic Liquid ([bmim][BF4] for heat transfer).

Step-by-Step Methodology:

  • One-Pot Setup:

    • Add aniline and EMME directly into a microwave-transparent vial (e.g., borosilicate glass, 10 mL).

    • Add a magnetic stir bar.[1] Cap the vial.

  • Irradiation:

    • Phase 1 (Condensation): Heat to 150°C for 2 minutes (High absorption setting).

    • Phase 2 (Cyclization): Ramp temperature to 250–300°C and hold for 5–10 minutes.

    • Note: Pressure will rise significantly due to ethanol generation. Ensure the vial is rated for >20 bar.

  • Isolation:

    • Cool to room temperature (compressed air cooling).

    • The product appears as a solid cake.

    • Triturate with cold acetonitrile or ethanol.

    • Filter and dry.[1][2][3]

Optimization & Troubleshooting

The following data table summarizes common failure modes and their scientific resolutions.

ObservationProbable CauseCorrective Action
Low Yield (Condensation) Incomplete removal of ethanol.Use a vacuum adapter or nitrogen sweep during the 120°C step to drive equilibrium.
Black Tar Formation Oxidative degradation at 250°C.Sparge Dowtherm A with Nitrogen/Argon before heating. Ensure inert atmosphere during reflux.
Product "Oiling Out" Impurities preventing crystallization.The intermediate was likely impure. Recrystallize the intermediate (EtOH) before the high-heat step.
Incomplete Cyclization Temperature < 240°C.The activation energy was not met. Verify internal temperature (not just bath temp).
Dowtherm Residue Inefficient washing.Dowtherm A freezes at 12°C. Wash with warm hexane or toluene, then cold acetone.

Process Decision Workflow

Use this logic flow to determine the appropriate protocol for your specific drug development needs.

GouldJacobsWorkflowStartStart: Target Molecule AnalysisScaleCheckIs Scale > 10g?Start->ScaleCheckSubstrateCheckIs Substrate Thermally Sensitive?ScaleCheck->SubstrateCheckNoThermalProtocol A: Thermal (Dowtherm A)Robust, ScalableScaleCheck->ThermalYesMicrowaveProtocol B: MicrowaveFast, Library GenSubstrateCheck->MicrowaveNo (Standard)FlowChemConsider Continuous Flow(High T / Short Residence)SubstrateCheck->FlowChemYes (Very Sensitive)EndPure 4-HydroxyquinolineThermal->EndPrecipitation WorkupMicrowave->EndTrituration WorkupFlowChem->End

Figure 2: Decision matrix for selecting the optimal synthesis modality.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines.[1] Journal of the American Chemical Society, 61(10), 2890–2895.[1]

  • Grohe, K., & Heitzer, H. (1987). Cycloacylation of Enamines. Liebigs Annalen der Chemie. (Foundational work on fluoroquinolone synthesis).

  • Application Note 56. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250°C and 300°C. Biotage Application Notes.

  • Wernik, M., et al. (2020). On the Regioselectivity of the Gould–Jacobs Reaction: Gas‐Phase Versus Solution‐Phase Thermolysis.[5][6] European Journal of Organic Chemistry.

  • BenchChem Protocols. Application Notes and Protocols for Microwave-Assisted Synthesis of Quinoline Compounds.

1H NMR characterization of 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution 1H NMR Characterization of 6-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic Acid

Abstract

This application note provides a definitive guide for the characterization of 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (CAS: 391-78-6), a critical pharmacophore in the synthesis of fluoroquinolone antibiotics and a derivative of the neuroactive metabolite kynurenic acid.[1][2] Accurate analysis of this compound is frequently complicated by keto-enol tautomerism and low solubility in non-polar solvents.[1][2] This guide establishes a robust protocol using DMSO-d6, details the specific scalar couplings arising from the


F nucleus, and provides a self-validating workflow for purity assessment.[1]

Chemical Context & Structural Dynamics

The Tautomeric Equilibrium

A common pitfall in analyzing 4-quinolones is the nomenclature confusion between the "4-hydroxy" and "4-oxo" forms.[1][2] While often cataloged as 6-fluoro-4-hydroxyquinoline-2-carboxylic acid, the compound exists predominantly as the 4-oxo-1,4-dihydro tautomer in the solid state and in polar aprotic solvents like DMSO.[1][2]

  • Enol Form (Hydroxy): Aromatic pyridine ring; favored in gas phase or rare non-polar conditions.[1]

  • Keto Form (Oxo): Vinylogous amide; thermodynamically stable in solution due to solvation and intermolecular hydrogen bonding.

Impact on NMR: The presence of the oxo form results in a distinct deshielding of the H-5 proton (peri-position to the carbonyl) and the appearance of a broad NH signal downfield (


 ppm).
Solvent Selection Strategy
  • CDCl

    
    : Avoid.  The compound is virtually insoluble due to the polar carboxylic acid and the rigid hydrogen-bond network of the quinolone core.[1]
    
  • DMSO-d

    
    : Recommended.  It disrupts intermolecular H-bonds, ensuring solubility.[1][2] It also slows the exchange rate of labile protons (NH, COOH), allowing them to be observed as distinct (though broad) peaks.
    
  • NaOD/D

    
    O: Alternative.  Solubilizes via salt formation.[1] However, this removes the NH and COOH protons and shifts aromatic peaks due to the formation of the electron-rich anion.[1]
    

Experimental Protocol

Sample Preparation
  • Mass: Weigh 10–15 mg of the analyte into a clean vial.

  • Solvent: Add 600

    
    L of high-quality DMSO-d
    
    
    
    (99.9% D).
    • Note: Use an ampoule from a fresh box to minimize water content.[1] Water (HDO) appears at ~3.33 ppm and can obscure critical multiplets or trigger proton exchange.[1]

  • Mixing: Sonicate for 2 minutes or vortex until the solution is visually clear. If suspension persists, gently warm to 40°C.

  • Transfer: Transfer to a 5 mm NMR tube.

Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: Standard 1D proton (zg30 or equivalent).

  • Spectral Width: 16 ppm (to capture COOH/NH protons).[1]

  • Relaxation Delay (d1): 2.0 seconds (standard); increase to 10.0 seconds if performing qNMR (quantitative NMR) on the COOH peak.

  • Scans (ns): 16–32 scans are sufficient for structural confirmation; 64+ for trace impurity detection.[1]

  • Temperature: 298 K (25°C).[1]

Spectral Analysis & Assignment

The


H NMR spectrum is characterized by the splitting of aromatic protons by the 

F nucleus (Spin

, 100% natural abundance). This creates "couplings of couplings" that must be deconvoluted.[1]
Assignment Table (DMSO-d )
PositionTypeChemical Shift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Interpretation
COOH Exch.13.5 – 14.5Broad Singlet-Carboxylic acid proton.[1][2] Disappears with D

O shake.
NH Exch.[1]12.0 – 12.5Broad Singlet-Lactam NH.[1][2] Indicates oxo tautomer.[1]
H-5 Ar-H7.85 – 7.95dd

,

Key Diagnostic. Deshielded by C=4 Carbonyl.[1][2] Large F-coupling.
H-8 Ar-H7.65 – 7.75dd

,

Ortho to NH.[1][2]
H-7 Ar-H7.50 – 7.60td (or ddd)

,

"Triplet of doublets" appearance due to overlapping

and

.[1][2]
H-3 Vinyl6.60 – 6.70Singlet-Characteristic of 2-substituted quinolones.[1][2]
Detailed Coupling Mechanics

The


F substituent at position 6 exerts a powerful influence on the splitting patterns:
  • H-5 (The "Peri" Proton): Located physically close to the C=4 carbonyl, this proton is the most downfield aromatic signal.[1] It couples to F-6 (ortho,

    
     Hz) and H-7 (meta, 
    
    
    
    Hz).[1][2] Note: In some resolutions, the meta H-H coupling is unresolved, leaving a doublet.
  • H-7 (The "Sandwiched" Proton): This proton couples to H-8 (ortho,

    
     Hz) and F-6 (ortho, 
    
    
    
    Hz).[1][2] Since these two coupling constants are often similar magnitude, the signal appears as a pseudo-triplet or a "triplet of doublets" if the small meta coupling to H-5 is resolved.[1]
  • H-3 (The Isolated Singlet): The proton at C-3 is isolated from the benzenoid ring.[1] Its appearance as a sharp singlet at ~6.65 ppm is the primary confirmation of the 2-carboxylic acid substitution pattern (as opposed to a 3-carboxylic acid, where H-2 would be a singlet at ~8.5+ ppm).[1][2]

Visualization of Structural Logic

The following diagrams illustrate the workflow and the coupling logic essential for interpreting the spectrum.

NMR_Characterization cluster_0 Sample Preparation cluster_1 Spectral Acquisition cluster_2 Analysis Logic Prep Dissolve 10mg in DMSO-d6 Tautomer Stabilize 4-Oxo Form Prep->Tautomer Solvent Effect Pulse 1H Pulse (zg30) SW=16ppm Tautomer->Pulse Decouple Optional: 19F Decoupling (Simplifies multiplets) Pulse->Decouple Validation H3_Check H-3 Singlet (6.6 ppm) Confirms 2-COOH Pulse->H3_Check F_Coupling Analyze H-F Splitting (H5, H7, H8) Pulse->F_Coupling F_Node 19F (Pos 6) H5_Node H-5 (dd) Ortho to F F_Node->H5_Node 3J ~10Hz H7_Node H-7 (td) Ortho to F F_Node->H7_Node 3J ~9Hz

Figure 1: Analytical workflow and coupling logic. The


F nucleus acts as a spin-active neighbor, splitting H-5 and H-7 into complex multiplets.[1][2]

Troubleshooting & Validation (Self-Validating Protocol)

To ensure the spectrum is interpreted correctly, use these validation steps:

The D O Shake Test
  • Procedure: Add 1-2 drops of D

    
    O to the NMR tube and shake.
    
  • Expected Result: The broad peaks at >13 ppm (COOH) and ~12 ppm (NH) will disappear due to Deuterium exchange. The water peak at 3.33 ppm will grow significantly.[1]

  • Validation: If the peaks do not disappear, they are likely impurities (e.g., non-exchangeable aldehyde protons or degradation products), not the COOH/NH.

F Decoupling (The "Gold Standard")

If the multiplets at H-5 and H-7 are ambiguous:

  • Procedure: Run a 1H{19F} experiment (Proton observed, Fluorine decoupled).

  • Expected Result: All H-F couplings collapse.

    • H-5 (dd)

      
       becomes a doublet (coupling only to H-7).[1][2]
      
    • H-7 (td)

      
       becomes a doublet (coupling only to H-8).[1][2]
      
Common Impurities
  • Decarboxylation Product: If the sample was heated excessively during synthesis, you may see 6-fluoro-4-quinolone .[1][2] Look for a new doublet at ~6.0 ppm (H-3) and a doublet at ~7.8 ppm (H-2) with a large coupling constant (

    
     Hz).[1][2]
    

References

  • Abraham, R. J., et al. (2006).[3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link

  • Nasiri, H. R., et al. (2006).[4] "Tautomerism of 4-Hydroxy-4(1H) quinolone." ResearchGate.[1][5] Link

  • Alfa Chemistry. "19F Coupling Constants Table." Alfa Chemistry Resources. Link

  • ChemicalBook. "2-Hydroxy-4-quinolincarboxylic acid 1H NMR Spectrum." (Analogous core structure data). Link

  • Rehman, Z., et al. (2015). "Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters." Journal of Organic Chemistry. Link

Sources

Application Note: High-Precision Minimum Inhibitory Concentration (MIC) Assay for Quinolones

Author: BenchChem Technical Support Team. Date: February 2026

Methodology: Broth Microdilution (BMD) using Cation-Adjusted Mueller-Hinton Broth (CAMHB)

Abstract & Scope

This application note details the protocol for determining the Minimum Inhibitory Concentration (MIC) of fluoroquinolones (e.g., ciprofloxacin, levofloxacin, moxifloxacin) against aerobic bacteria. While based on CLSI M07 and EUCAST standards, this guide emphasizes the critical physicochemical variables specific to the quinolone class—namely, the impact of divalent cations (


, 

) on drug potency and the necessity of pH-dependent solubilization during stock preparation.

Target Audience: Assay development scientists, clinical microbiologists, and pharmacokineticists.

Principle of Assay & Mechanism

Quinolones are bactericidal agents that inhibit bacterial DNA synthesis by targeting two essential type II topoisomerases: DNA gyrase (primary target in Gram-negatives) and Topoisomerase IV (primary target in Gram-positives).[1][2][3]

The Cation-Bridge Hypothesis

Unlike many other antibiotics, quinolone activity is strictly modulated by the ionic environment. The drug does not bind DNA directly in isolation; it requires a magnesium water bridge.

  • Mechanism: The keto-acid moiety of the quinolone chelates

    
     ions. This Drug-
    
    
    
    complex binds to the phosphate backbone of the DNA within the enzyme-DNA cleavage complex.
  • Critical Variable: Inadequate cation levels in the media result in false susceptibility (lower MIC). Excess cations can cause chelation-based inactivation or competitive inhibition, leading to false resistance (higher MIC).

Mechanistic Visualization

The following diagram illustrates the tripartite complex formation required for quinolone efficacy.

QuinoloneMechanism Quinolone Quinolone Antibiotic (Keto-acid moiety) Cations Divalent Cations (Mg²⁺ / Ca²⁺) Quinolone->Cations Chelation DNA_Gyrase DNA Gyrase / Topo IV (Enzyme Target) Quinolone->DNA_Gyrase Binding Cleavage_Complex Stable Cleavage Complex (Inhibits Replication) Quinolone->Cleavage_Complex Bacterial_DNA Bacterial DNA (Phosphate Backbone) Cations->Bacterial_DNA Electrostatic Bridge Cations->Cleavage_Complex DNA_Gyrase->Cleavage_Complex Bacterial_DNA->Cleavage_Complex Cell_Death Double-Strand Breaks (Cell Death) Cleavage_Complex->Cell_Death Accumulation

Figure 1: The Quinolone-Cation-DNA ternary complex mechanism. Note the central role of Magnesium/Calcium bridging.

Critical Reagents & Preparation

A. Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB)

Standard MHB is insufficient. You must use CAMHB to ensure physiological cation levels.

  • Calcium (

    
    ):  20–25 mg/L[4]
    
  • Magnesium (

    
    ):  10–12.5 mg/L[4]
    
  • Validation: If preparing in-house, validate cation levels via ICP-MS or by testing QC strain P. aeruginosa ATCC 27853 against aminoglycosides (highly sensitive to cation variation) before using for quinolones.

B. Stock Solution Preparation (Solubility Rules)

Quinolones are often zwitterionic and hydrophobic. They rarely dissolve in neutral water.

AntibioticSolvent (100x Stock)Diluent (Working Solution)Stability (Frozen)
Ciprofloxacin 0.1 N HCl (or water with minimal HCl drops)Water or Buffer (pH 6-7)6 Months @ -20°C
Levofloxacin Water (usually soluble); if not, 0.1 N NaOHWater6 Months @ -20°C
Moxifloxacin Water (usually soluble); if not, 0.1 N NaOHWater6 Months @ -20°C
Nalidixic Acid 0.1 N NaOHWater6 Months @ -20°C

Expert Tip: Do not use DMSO for quinolones if avoidable, as it can occasionally affect membrane permeability in sensitive Gram-negatives. Use 0.1 N HCl/NaOH for initial dissolution, then immediately dilute with water to minimize pH shock to the bacteria.

Experimental Protocol: Broth Microdilution

Standard: CLSI M07-A11 / ISO 20776-1

Workflow Diagram

MIC_Protocol Stock 1. Stock Prep (100x in Solvent) Dilution 2. Serial Dilution (2-fold in CAMHB) Stock->Dilution Dilute to 2x final conc Plate 4. Plating (50µL Drug + 50µL Cells) Dilution->Plate Inoculum 3. Inoculum Prep (0.5 McFarland) Inoculum->Plate Final: 5x10^5 CFU/mL Incubate 5. Incubation (35±2°C, 16-20h) Plate->Incubate Read 6. Read MIC (No Visible Growth) Incubate->Read

Figure 2: Step-by-step workflow for Broth Microdilution.

Step-by-Step Procedure
Phase 1: Plate Preparation (The "2x" Strategy)
  • Calculate Range: Typical testing range for Ciprofloxacin is 0.004 µg/mL to 8 µg/mL.

  • Prepare 2x Solutions: Prepare serial 2-fold dilutions of the antibiotic in CAMHB at 2x the desired final concentration .

    • Example: To test 1 µg/mL, prepare 2 µg/mL in the tube.

  • Dispense: Add 50 µL of the 2x antibiotic solution to columns 1–11 of a sterile 96-well U-bottom plate.

  • Controls:

    • Column 11: Growth Control (CAMHB only, no drug).

    • Column 12: Sterility Control (CAMHB only, no cells).

Phase 2: Inoculum Preparation
  • Direct Colony Suspension: Pick 3–5 colonies from a fresh (18-24h) non-selective agar plate. Suspend in saline.

  • Standardize: Adjust turbidity to 0.5 McFarland Standard (

    
     CFU/mL).
    
  • Dilution (The Critical Step):

    • Dilute the 0.5 McFarland suspension 1:100 in CAMHB.

    • Concentration:

      
       CFU/mL.
      
  • Inoculation: Add 50 µL of this diluted suspension to wells in columns 1–11.

    • Final Assay Concentration:

      
       CFU/mL (standard density).
      
    • Final Drug Concentration: 1x (diluted by half by the cells).

Phase 3: Incubation & Reading
  • Seal: Use a perforated adhesive seal or loose lid to allow gas exchange but prevent evaporation.

  • Incubate: 35 ± 2°C in ambient air for 16–20 hours.

  • Read: Use a manual mirror reader or automated spectrophotometer (OD600).

    • MIC Definition: The lowest concentration showing complete inhibition of visible growth (no button/turbidity).

Quality Control (QC) & Validation

To ensure the assay (specifically the cation content and stock potency) is valid, you must run reference strains in parallel.

Recommended QC Strains (CLSI M100):

OrganismStrain IDExpected Ciprofloxacin MIC (µg/mL)Expected Levofloxacin MIC (µg/mL)
Escherichia coliATCC 259220.004 – 0.0150.008 – 0.06
Pseudomonas aeruginosaATCC 278530.25 – 10.5 – 4
Staphylococcus aureusATCC 292130.12 – 0.50.06 – 0.5

Note: If QC results fall outside these ranges, the entire run is invalid. Check cation levels in CAMHB first.

Data Analysis & Interpretation

Breakpoints (Clinical Context)

While MIC is a physical measurement, clinical interpretation (Susceptible/Resistant) depends on the agency (CLSI vs. EUCAST).

  • Example (Enterobacterales - Ciprofloxacin):

    • CLSI (M100): Susceptible

      
       µg/mL; Resistant 
      
      
      
      µg/mL.
    • EUCAST: Susceptible

      
       µg/mL; Resistant 
      
      
      
      µg/mL.
    • Note: Breakpoints change annually. Always verify with the latest M100 or EUCAST tables.

Trailing Endpoints

Quinolones typically produce sharp endpoints. If you observe "trailing" (gradual reduction in turbidity rather than a clear cutoff):

  • Check for contamination.

  • Check for heteroresistance (sub-populations with higher resistance).

  • Read the MIC at the first well of significantly reduced growth (

    
     inhibition) only if validated for that specific species/drug combo; otherwise, read at complete inhibition.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
MICs are consistently too low Cation deficiency in broth.Supplement CAMHB with

/

.
MICs are consistently too high Cation excess or Stock evaporation.Check media formulation; prepare fresh stock.
Precipitation in wells Drug insolubility at neutral pH.Ensure initial dissolution in acid/base; check if concentration exceeds solubility limit.
Skipped Wells Technical pipetting error or contamination.Discard result and repeat. Ensure tips are changed or washed properly.
Growth in Sterility Control Contaminated media/buffer.Discard all reagents and re-sterilize.

References

  • Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[5][6][7] 11th ed.[5][7][8] CLSI; 2018.[5]

  • Clinical and Laboratory Standards Institute (CLSI). M100: Performance Standards for Antimicrobial Susceptibility Testing.[5][7][9] 34th ed.[9] CLSI; 2024.[5][6][9][10]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Breakpoint tables for interpretation of MICs and zone diameters.[8][11][12] Version 14.0, 2024.[11]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574.

  • Reller, L. B., et al. (1974). Influence of calcium and magnesium on the in vitro activity of tobramycin and gentamicin against Pseudomonas aeruginosa.[13] Antimicrobial Agents and Chemotherapy, 5(6), 707. (Foundational paper on cation effects).

Sources

developing water-soluble derivatives of 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Enhancing Bioavailability of 6-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic Acid via Water-Soluble Derivatization

Executive Summary & Strategic Rationale

The scaffold 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (6-FKA) is a potent structural analog of Kynurenic Acid (KYNA).[1] While the 6-fluoro substitution enhances metabolic stability and alters electron distribution, the core quinolone structure suffers from extremely poor aqueous solubility (< 0.1 mg/mL at pH 7).[1] This is driven by high crystal lattice energy resulting from strong intermolecular hydrogen bonding between the 4-oxo/NH and the 2-carboxylic acid moieties.[1]

To develop viable parenteral formulations or improve oral bioavailability, researchers must disrupt this lattice energy or introduce hydrophilic moieties.[1] This guide details three distinct chemical strategies to engineer water-soluble derivatives:

  • Salt Formation: Ionic disruption of the crystal lattice.[1]

  • PEGylation: Steric shielding and hydrophilic enhancement via amide/ester linkage.[1]

  • Amino Acid Conjugation: Targeting transporter-mediated uptake (e.g., PEPT1) and modifying LogD.[1]

Strategic Decision Matrix

The following decision tree guides the selection of the derivatization method based on the intended application (e.g., immediate solubility vs. sustained release prodrug).

SolubilizationStrategy Start Start: 6-FKA Solubilization Goal Define End Goal Start->Goal Route1 Immediate Solubility (IV/Formulation) Goal->Route1 High Solubility Required Route2 Sustained Release (Prodrug) Goal->Route2 Circulation Stability Route3 Targeted Delivery (BBB/Transporters) Goal->Route3 Active Transport Salt Protocol 1: Salt Formation (Na+, Meglumine) Route1->Salt PEG Protocol 2: PEGylation (PEG-Ester/Amide) Route2->PEG AA Protocol 3: Amino Acid Conjugation (Gly/Lys) Route3->AA

Figure 1: Decision matrix for selecting the optimal solubilization strategy based on pharmacological requirements.[1]

Module 1: Salt Formation Protocol

Mechanism: Converting the carboxylic acid (pKa ~2.5–3.[1]0) into a salt disrupts the intermolecular H-bond network, significantly lowering the energy required to solvate the molecule.[1] Target Counter-ions: Sodium (Na+), Meglumine (N-methyl-D-glucamine).[1]

Experimental Protocol

Reagents:

  • 6-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (6-FKA).[1][2]

  • 0.1 M NaOH (aq) or Meglumine.[1]

  • Solvents: Methanol (MeOH), Water (Milli-Q).[1]

Step-by-Step:

  • Slurry Preparation: Suspend 1.0 equivalent (eq) of 6-FKA in MeOH (10 mL/g). The material will likely remain as a suspension.[1]

  • Base Addition:

    • For Na+ Salt: Add 1.05 eq of 1.0 M NaOH dropwise under vigorous stirring at room temperature.

    • For Meglumine Salt: Add 1.0 eq of Meglumine dissolved in minimal water.[1]

  • Dissolution: Heat the mixture to 50°C. The suspension should clear as the salt forms. If turbidity persists, add water dropwise until clear (keep water <10% v/v to aid crystallization later).[1]

  • Crystallization: Cool slowly to 4°C. Add cold Isopropanol (IPA) as an anti-solvent to induce precipitation.

  • Isolation: Filter the solid and dry under vacuum at 40°C for 24 hours.

Validation:

  • Solubility Test: Dissolve 10 mg of salt in 1 mL water. Target >10 mg/mL.[1]

  • pH Check: 1% aqueous solution should be pH 7.0–8.0.[1]

Module 2: PEGylation (PEG-Amide Synthesis)

Mechanism: Covalent attachment of a polyethylene glycol (PEG) chain via an amide bond.[1] This creates a "stealth" molecule with high water solubility.[1] Note: This creates a stable amide (New Chemical Entity).[1] For a cleavable prodrug, synthesize the ester using PEG-OH and EDC/DMAP.[1]

Synthetic Pathway

PEGylation SM 6-FKA (Carboxylic Acid) Act Activated Ester (NHS-Intermediate) SM->Act Activation Prod PEGylated 6-FKA (Water Soluble) Act->Prod Coupling Reagents EDC / NHS DMF Reagents->SM Amine mPEG-NH2 (2kDa) Amine->Act

Figure 2: Synthetic pathway for EDC/NHS mediated PEGylation.

Experimental Protocol

Reagents:

  • 6-FKA (1.0 eq).[1]

  • mPEG-Amine (2 kDa or 5 kDa) (1.1 eq).[1]

  • EDC[1][3]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 eq).[1]

  • NHS (N-Hydroxysuccinimide) (1.5 eq).[1]

  • Solvent: Anhydrous DMF or DMSO.[1]

Step-by-Step:

  • Activation: Dissolve 6-FKA in anhydrous DMF (5 mL/mmol). Add EDC·HCl and NHS.[1] Stir at Room Temperature (RT) for 2 hours under Argon.

    • Checkpoint: TLC (10% MeOH in DCM) should show consumption of starting material and formation of the NHS-ester (less polar).[1]

  • Coupling: Add mPEG-Amine and Triethylamine (2.0 eq) to the reaction mixture. Stir at RT for 12–24 hours.[1]

  • Purification (Critical):

    • Precipitate the polymer by adding the reaction mixture dropwise into cold Diethyl Ether (10x volume).[1]

    • Centrifuge (4000 rpm, 10 min) and decant the supernatant (removes unreacted small molecules).

    • Redissolve the pellet in water and dialyze (MWCO 1 kDa) against water for 24 hours to remove salts and urea byproducts.

  • Lyophilization: Freeze-dry the dialyzed solution to obtain the PEGylated derivative as a fluffy white powder.

Module 3: Amino Acid Conjugation (Glycine Prodrug)

Mechanism: Conjugating Glycine or Lysine targets the PEPT1 transporter and increases solubility.[1] The ester form (Glycine-Ethyl Ester) is synthesized first, followed by hydrolysis if the free acid is required.[1]

Experimental Protocol

Reagents:

  • 6-FKA (1.0 eq).[1]

  • Glycine Ethyl Ester HCl (1.2 eq).[1]

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) (1.2 eq).[1]

  • DIPEA (Diisopropylethylamine) (3.0 eq).[1]

  • Solvent: DMF.[1]

Step-by-Step:

  • Coupling: Dissolve 6-FKA in DMF. Add DIPEA and HATU. Stir for 15 mins to activate the acid.

  • Addition: Add Glycine Ethyl Ester HCl. Stir at RT for 4 hours.

  • Work-up: Dilute with Ethyl Acetate, wash with 5% LiCl (aq) (to remove DMF), 0.1 M HCl, and Brine. Dry over Na2SO4 and concentrate.

  • Hydrolysis (Optional): To generate the free acid prodrug, treat the ester with LiOH in THF/Water (1:1) for 1 hour, then acidify to pH 3 to precipitate the conjugate.

Analytical Validation & Data Summary

The following table summarizes the expected physicochemical improvements for each derivative type.

Derivative TypeSolubility (Water)LogP (Est.)[1][4]Stability (pH 7.[1]4)Primary Application
Parent (6-FKA) < 0.1 mg/mL~1.3HighReference Standard
Sodium Salt > 15 mg/mL-0.5 (Apparent)HighIV Injection
PEG-2k Amide > 50 mg/mL<-2.0HighLong-circulation
Glycine Conjugate ~ 5 mg/mL~0.5ModerateOral (PEPT1 targeting)

HPLC Method for Purity Analysis:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: Water + 0.1% TFA.[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm and 330 nm (Quinoline core absorbance).[1]

References

  • Sigma-Aldrich. Product Information: Kynurenic Acid.[1][2]Link[1]

  • ChemicalBook. 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid Properties.Link[1]

  • National Institutes of Health (NIH). Relevance of Alternative Routes of Kynurenic Acid Production in the Brain.[1]Link[1]

  • MDPI. The Biology and Biochemistry of Kynurenic Acid, a Potential Nutraceutical.Link[1]

  • BroadPharm. PEGylation Reagents and Protocols.Link[1]

  • Creative PEGWorks. Chemistry for Peptide and Protein PEGylation.[1]Link[1]

Sources

Strategic Evaluation of Quinoline-Based Anticancer Agents: From Scaffold to Signal Transduction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

The quinoline scaffold is a "privileged structure" in oncology, forming the backbone of FDA-approved agents like Camptothecin (Topoisomerase I inhibitor) and Lenvatinib (Kinase inhibitor). However, testing quinoline derivatives presents unique physicochemical challenges—specifically hydrophobicity , intrinsic fluorescence , and pH-dependent solubility —that often confound standard screening protocols.

This guide moves beyond generic "drug testing" to provide a tailored methodology for quinolines. It prioritizes the Sulforhodamine B (SRB) assay over MTT to eliminate metabolic interference and details specific mechanistic assays for the two most common quinoline targets: Topoisomerase inhibition and Tubulin destabilization.

Phase I: Compound Management & Physicochemical Profiling

Before biological testing, you must characterize the physical behavior of your library. Quinolines are often inherently fluorescent and lipophilic, which can generate false positives in optical assays.

Protocol A: Solubility & Autofluorescence Check

Objective: Determine the maximum non-precipitating concentration and background signal.

  • Solubility: Dissolve compounds in 100% DMSO to 10 mM. Dilute 1:100 in cell culture media (final 100 µM).

    • Pass Criteria: No visible precipitate or turbidity under 40x microscopy.

    • Troubleshooting: If precipitation occurs, reduce stock to 50 µM or utilize a cyclodextrin carrier.

  • Autofluorescence: Add 100 µM compound to a cell-free 96-well plate (black-walled).

    • Measure fluorescence at standard channels: DAPI (Ex350/Em460), FITC (Ex490/Em525), and Texas Red (Ex590/Em620).

    • Critical: If signal > 10% of positive control, you cannot use fluorescence-based viability assays (e.g., Alamar Blue) or certain flow cytometry channels without compensation.

Phase II: Primary Cytotoxicity Screening (The "Go/No-Go" Decision)

While MTT is popular, it is suboptimal for quinolines. Quinolines can directly reduce tetrazolium salts or alter mitochondrial dehydrogenase activity unrelated to cell death. We recommend the SRB Assay , which measures total protein mass and is unaffected by metabolic fluctuations or compound redox potential.

Protocol B: Sulforhodamine B (SRB) Assay

Principle: SRB binds stoichiometrically to proteins under mild acidic conditions. It is stable and provides a linear response.

Materials:

  • Adherent Cancer Cell Lines (e.g., MCF-7, HepG2, HCT-116).

  • Fixative: 10% Trichloroacetic acid (TCA) at 4°C.

  • Dye: 0.4% (w/v) Sulforhodamine B in 1% acetic acid.

  • Wash: 1% Acetic acid.

  • Solubilizer: 10 mM Tris base (pH 10.5).

Step-by-Step Methodology:

  • Seeding: Seed cells (3,000–5,000 cells/well) in 96-well plates. Incubate 24h for attachment.

  • Treatment: Add quinoline derivatives (0.1 µM – 100 µM) in triplicate. Include:

    • Negative Control: 0.1% DMSO.

    • Positive Control: Doxorubicin (1 µM) or Camptothecin.

    • Blank: Media only (no cells).

  • Fixation (Critical Step): After 48-72h, gently layer 50 µL of cold 10% TCA directly onto the 100 µL growth media.

    • Why? Removing media first can detach dying cells. Layering fixes them in place.

    • Incubate at 4°C for 1 hour.

  • Washing: Wash plates 4x with slow-running tap water. Air dry completely.

  • Staining: Add 100 µL SRB solution. Incubate 30 min at room temperature.

  • Destaining: Wash 4x with 1% acetic acid to remove unbound dye. Air dry.

  • Solubilization: Add 200 µL 10 mM Tris base. Shake for 5 min.

  • Read: Measure Absorbance at 510 nm .

Data Analysis: Calculate % Growth Inhibition:



Phase III: Mechanistic Deconvolution

Once a "hit" (IC50 < 10 µM) is identified, you must determine how it kills cancer cells. Quinolines typically act via two major pathways.

Workflow Visualization: The Screening Cascade

Quinoline_Screening_Workflow Start Quinoline Library Synthesis QC Physicochemical QC (Solubility & Fluorescence) Start->QC Primary Primary Screen (SRB Assay) Exclude False Positives QC->Primary Pass Hit_Select Hit Selection (IC50 < 10 µM) Primary->Hit_Select Mech_Branch Mechanistic Profiling Hit_Select->Mech_Branch Yes Topo_Assay DNA Relaxation Assay (Target: Topoisomerase) Mech_Branch->Topo_Assay Tubulin_Assay Tubulin Polymerization Assay (Target: Microtubules) Mech_Branch->Tubulin_Assay Flow_Cyto Flow Cytometry (Cell Cycle & Apoptosis) Mech_Branch->Flow_Cyto InVivo In Vivo Validation (Zebrafish/Xenograft) Topo_Assay->InVivo Tubulin_Assay->InVivo Flow_Cyto->InVivo

Figure 1: Decision tree for evaluating quinoline anticancer activity, prioritizing physicochemical QC to prevent assay interference.

Protocol C: Topoisomerase I Relaxation Assay

Quinolines (like Camptothecin) often trap Topoisomerase I-DNA cleavage complexes.

  • Reaction Mix: Combine supercoiled plasmid DNA (pBR322, 0.5 µg), Human Topoisomerase I (1 U), and test compound in assay buffer.

  • Incubation: 30 min at 37°C.

  • Termination: Add stop buffer (SDS/Proteinase K).

  • Electrophoresis: Run on 1% agarose gel without Ethidium Bromide (EtBr).

  • Staining: Stain post-run with EtBr.

  • Interpretation:

    • Active: Presence of supercoiled DNA band (enzyme inhibited, relaxation prevented).[1]

    • Inactive: DNA runs as relaxed circular bands (enzyme worked).

Protocol D: Tubulin Polymerization Assay

Quinolines can bind to the colchicine site, inhibiting polymerization.[2]

  • Setup: Use a fluorescence-based kit (>99% pure tubulin + DAPI-like fluorophore).

  • Baseline: Measure fluorescence at 37°C for 2 min.

  • Initiation: Add GTP and test compound.

  • Kinetics: Measure Ex/Em every 30s for 60 mins.

  • Result: A "flat line" compared to the sigmoidal growth of the control indicates polymerization inhibition.

Phase IV: Molecular Mechanism of Action (MOA)

Understanding the downstream effects is crucial for publication. Quinolines often trigger the DNA Damage Response (DDR) or Mitotic Catastrophe .

Pathway Visualization: Quinoline-Induced Cell Death

Quinoline_MOA Quin Quinoline Derivative Topo Topoisomerase I/II Quin->Topo Intercalation/Inhibition Tubulin Tubulin (Colchicine Site) Quin->Tubulin Binding DSB DNA Double-Strand Breaks Topo->DSB Arrest_M Mitotic Arrest Tubulin->Arrest_M Arrest_G2 G2/M Arrest DSB->Arrest_G2 p53 p53 Activation DSB->p53 Apoptosis APOPTOSIS Arrest_G2->Apoptosis Arrest_M->p53 Bax Bax/Bak Oligomerization p53->Bax Mito Mitochondrial Depolarization Bax->Mito Caspase Caspase-3/7 Cleavage Mito->Caspase Caspase->Apoptosis

Figure 2: Dual mechanism of action for quinolines: DNA damage (Topo-mediated) and cytoskeletal disruption (Tubulin-mediated).

References

  • Quinoline Scaffolds in Cancer: Elbadawi, M. et al. (2021). "Recent advances in quinoline derivatives as potential anticancer agents."[2][3][4][5][6] Arabian Journal of Chemistry. Link

  • SRB vs MTT: Vichai, V. & Kirtikara, K. (2006). "Sulforhodamine B colorimetric assay for cytotoxicity screening." Nature Protocols. Link

  • Topoisomerase Assays: Pommier, Y. et al. (2010). "DNA topoisomerases and their poisoning by anticancer and antibacterial drugs." Chemistry & Biology. Link

  • Tubulin Binding: Lu, Y. et al. (2012). "Discovery of novel quinoline-chalcone derivatives as potent antitumor agents targeting tubulin polymerization." Journal of Medicinal Chemistry. Link

  • Interference in Assays: Ulukaya, E. et al. (2008). "Interference by anti-cancer drugs with the MTT assay." Cell Biology and Toxicology. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Fluoroquinolone HPLC Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Isomer Separation & Peak Shape Optimization

Introduction: The Zwitterionic Challenge

Welcome to the technical support hub for fluoroquinolone (FQ) analysis. If you are analyzing ciprofloxacin, ofloxacin, or levofloxacin, you are likely facing two distinct challenges: severe peak tailing (due to their zwitterionic and chelating nature) and enantiomeric resolution (critical for differentiating active


-isomers from inactive/toxic 

-isomers).

This guide does not offer generic advice. It provides a causal analysis of why your separation is failing and a validated protocol to fix it.

Module 1: Optimizing Achiral Separation (Peak Shape & Tailing)

The Problem: Fluoroquinolones contain a basic piperazine ring and an acidic carboxylic group. At neutral pH, they exist as zwitterions. They also chelate metal ions (Fe³⁺, Al³⁺) present in stainless steel HPLC systems, leading to split peaks and excessive tailing.

The Protocol: "The Acidic Shield" Strategy

To eliminate tailing, you must suppress silanol ionization and block metal chelation sites.

ParameterRecommendationTechnical Rationale (Causality)
Stationary Phase End-capped C18 or Phenyl-Hexyl (High Purity Silica)Standard silica has free silanol groups (Si-OH). FQ amines bind here, causing tailing. High-purity, end-capped columns minimize this interaction.
Mobile Phase pH pH 2.5 – 3.0 At pH < 3, the silanol groups are protonated (neutral), preventing interaction with the positively charged FQ amine.
Buffer Additive Triethylamine (TEA) (0.1% v/v)Sacrificial Base: TEA competes with the FQ for any remaining active silanol sites, "shielding" the analyte.
Chelation Block Phosphoric Acid or Oxalic Acid Phosphate/Oxalate ions mask trace metals in the system, preventing FQ-Metal complexation.
Visualizing the Optimization Logic

The following decision tree outlines the logical flow for method development, ensuring you address chemical interactions before attempting chiral separation.

MethodDevelopment Start Start: FQ Method Development CheckStruct Analyze Structure: Zwitterion + Chiral Center? Start->CheckStruct AchiralPath Step 1: Achiral Optimization (Peak Shape Focus) CheckStruct->AchiralPath Tailing Issue: Peak Tailing > 1.5 AchiralPath->Tailing If tailing occurs Sol1 Fix 1: Lower pH to 2.8 (Suppress Silanols) Tailing->Sol1 Sol2 Fix 2: Add 10mM TEA (Mask Silanols) Sol1->Sol2 If tailing persists ChiralPath Step 2: Chiral Separation (Enantiomer Focus) Sol2->ChiralPath Peak Shape Optimized Selector Select Mode: Ligand Exchange vs. CSP ChiralPath->Selector LEC Ligand Exchange (LEC) Cu(II) + L-Phenylalanine Selector->LEC Cost-effective CSP Chiral Stationary Phase Crown Ether / Polysaccharide Selector->CSP High Throughput

Caption: Logical workflow for stabilizing FQ peak shape prior to attempting enantiomeric resolution.

Module 2: Chiral Separation (The Isomer Problem)

The Focus: Separating Ofloxacin (racemic) into Levofloxacin (


-isomer) and its 

-isomer. The Challenge: Enantiomers have identical physical properties in achiral environments. You must introduce a chiral selector.
Method A: Ligand Exchange Chromatography (LEC)

This is the most robust and cost-effective method for FQs. It utilizes the ability of FQs to chelate copper.

  • Mechanism: A ternary complex is formed: [Chiral Selector] — [Cu²⁺] — [Fluoroquinolone] .

  • Mobile Phase: 5–10 mM L-Phenylalanine (Chiral Selector) + 2–5 mM CuSO₄ in Water/Methanol.

  • Column: Standard C18 (The chiral selection happens in the mobile phase).

  • Why it works: The spatial arrangement of the

    
    -isomer forms a more stable (or less stable) complex with the Copper-L-Phenylalanine system than the 
    
    
    
    -isomer, creating different retention times.
Method B: Chiral Stationary Phases (CSP)
  • Crown Ether Columns: Excellent for primary amines. The crown ether forms an inclusion complex with the ammonium group of the FQ.

  • Polysaccharide Columns (e.g., Chiralpak): Uses Hydrogen bonding and dipole-dipole interactions. Requires normal phase or polar organic mode (Acetonitrile/Methanol), which is often less compatible with MS detection.

Comparison of Chiral Modes
FeatureLigand Exchange (LEC)Chiral Stationary Phase (CSP)
Cost Low (Standard C18 used)High (Specialized columns)
Resolution (

)
High (

common)
Variable (Method dependent)
MS Compatibility Poor (Non-volatile Cu²⁺ salts)Good (If using volatile buffers)
Robustness High (Temperature sensitive)High (Solvent sensitive)

Module 3: Troubleshooting & FAQs

Direct solutions to specific observations in your chromatograms.

Q1: I see a "fronting" peak or a split peak top, but only for the fluoroquinolone, not the internal standard.

Diagnosis: Metal Chelation. The Science: FQs bind to iron ions leached from the column frits or stainless steel tubing. This creates a secondary population of "metal-complexed" analyte that elutes slightly differently. The Fix:

  • Passivate your LC system with 20% Nitric Acid (remove column first!).

  • Add 0.5 mM EDTA to your mobile phase as a chelating scavenger.

  • Switch to PEEK tubing and PEEK-lined columns if possible.

Q2: My retention times are drifting significantly between injections.

Diagnosis: Temperature or pH instability near pKa. The Science: Ligand Exchange (LEC) is thermodynamically driven. Small temperature fluctuations shift the equilibrium constant (


) of the Copper-FQ complex. Additionally, FQs have pKa values near 6.0 and 8.0. If your buffer is pH 6.0, slight drifts change the ionization state drastically.
The Fix: 
  • Use a Thermostatted Column Compartment (set to 25°C or 30°C ± 0.1°C).

  • Adjust buffer pH to be at least 1 unit away from the pKa (e.g., pH 3.0 or pH 4.5).

Q3: I cannot resolve the enantiomers using L-Phenylalanine/Copper.

Diagnosis: Insufficient Organic Modifier or Ionic Strength. The Science: The hydrophobic interaction between the amino acid ligand and the C18 chain drives retention. If the organic modifier (Methanol) is too high (>30%), the complex washes off too fast. The Fix:

  • Reduce Methanol to 10–15%.

  • Add an Ionic Liquid: Recent studies suggest adding 1-butyl-3-methylimidazolium (ionic liquid) enhances the chiral recognition capability of the copper complex [1].

Visualizing the Ligand Exchange Mechanism

Understanding the geometry of the separation is crucial for troubleshooting.

LEC_Mechanism cluster_complex Ternary Diastereomeric Complex Cu Cu(II) (Bridge) Selector L-Phenylalanine (Chiral Selector) Selector->Cu Coordination Stationary C18 Surface (Hydrophobic) Selector->Stationary Hydrophobic Interaction FQ_S S-Ofloxacin (Analyte) FQ_S->Cu Stronger Complex FQ_R R-Ofloxacin (Analyte) FQ_R->Cu Weaker Complex

Caption: The Ternary Complex Mechanism. The Cu(II) ion bridges the chiral selector and the analyte. The stability difference between the S and R complexes creates the separation.

References

  • Wentao, B., et al. (2011).[1] Chiral separation and determination of ofloxacin enantiomers by ionic liquid-assisted ligand-exchange chromatography. The Analyst. Link

  • Shao, Y., et al. (2016). Enantioseparation of fluoroquinolones by HPLC using chiral mobile phases: A review. Journal of Liquid Chromatography & Related Technologies. Link

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. (Standard regarding tailing factor limits and system suitability). Link

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Link

Sources

Technical Support Center: Overcoming Solubility Issues with Quinoline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Solubility Optimization for Quinoline Carboxylic Acid Scaffolds Last Updated: January 29, 2026

Introduction: The Zwitterion Paradox

Welcome to the technical support hub for quinoline carboxylic acids (QCAs). If you are working with compounds like quinoline-2-carboxylic acid (quinaldic acid), quinoline-4-carboxylic acid, or their substituted derivatives (e.g., ciprofloxacin precursors), you have likely encountered their "brick dust" properties.[1]

The Core Issue: QCAs are classic zwitterions . They possess both a basic nitrogen (quinoline ring, pKa ~4.9) and an acidic carboxyl group (pKa ~2.0–4.8). In their neutral state, they form strong intermolecular ionic bonds (internal salts) and exhibit significant


-

stacking, leading to high crystal lattice energy and poor solubility in both water and organic solvents.[1]

This guide provides field-proven strategies to disrupt these interactions and solubilize your compound for assays, synthesis, or formulation.

Module 1: The pH Lever (Zwitterionic Behavior)

Q: My compound dissolves in 1N HCl and 1N NaOH, but precipitates immediately when I neutralize it to pH 7. Why?

A: You are hitting the Isoelectric Point (pI) trap. At pH values between the pKa of the carboxyl group and the pKa of the nitrogen (typically pH 3.5 – 5.5 for many QCAs), the molecule exists primarily as a zwitterion (net charge = 0). This is the region of minimum solubility.

  • Mechanism: The deprotonated carboxylate (

    
    ) and protonated nitrogen (
    
    
    
    ) attract each other, leading to aggregation and precipitation.
  • Solution: Avoid the "U-Curve" trough. Maintain your solution at least 2 pH units away from the pI.

    • Acidic Solubilization: pH < 2 (Species:

      
      , 
      
      
      
      )[1]
    • Basic Solubilization: pH > 8 (Species:

      
      , 
      
      
      
      )[1]
Visualization: The Zwitterion Solubility Trap

Zwitterion_Solubility cluster_0 Acidic Medium (pH < 2) cluster_1 Isoelectric Point (pH 4-6) cluster_2 Basic Medium (pH > 8) NodeA Cationic Form (Soluble) -COOH / -NH+ NodeB Zwitterion Form (Insoluble Precipitate) -COO- / -NH+ NodeA->NodeB Add Base NodeB->NodeA Add Acid NodeC Anionic Form (Soluble) -COO- / -N NodeB->NodeC Add Base NodeC->NodeB Add Acid

Caption: Figure 1. The pH-dependent solubility profile of quinoline carboxylic acids. Solubility is lowest at the isoelectric point where the net charge is zero.

Module 2: Cosolvents & "Crash-Out" Troubleshooting

Q: I dissolved my QCA in 100% DMSO, but it crashed out when I diluted it into my aqueous assay buffer (1% final DMSO). How do I fix this?

A: This is a classic "supersaturation crash." DMSO is a powerful solvent that disrupts the crystal lattice, but water has a high dielectric constant that encourages the hydrophobic quinoline rings to re-stack.

Troubleshooting Protocol:

  • Check the pH of your buffer: If your buffer is pH 7.4 (PBS), you might be forcing the compound into its insoluble zwitterionic state.

  • Switch to a "Co-Solvent + Surfactant" system:

    • Step 1: Dissolve compound in DMSO (stock).[1]

    • Step 2: Add Tween 80 or Cremophor EL to the DMSO stock before adding water. The surfactant forms micelles that sequester the hydrophobic quinoline ring, preventing precipitation upon dilution.

    • Recommended Ratio: 5% DMSO / 5% Tween 80 / 90% Buffer.[1]

Q: Which organic solvents work best for extraction or synthesis?

QCAs are notoriously stubborn.[1] Standard solvents like dichloromethane (DCM) or ethyl acetate often fail.[1]

Solvent ClassRecommendationMechanism
Chlorinated Poor DCM/Chloroform cannot break the zwitterionic lattice.[1]
Alcohols Moderate Methanol/Ethanol work better if heated, especially for the neutral form.
Dipolar Aprotic Excellent DMSO, DMF, NMP .[1] These disrupt hydrogen bonding effectively.[1]
Acidified Organics Best for Extraction 5% Methanol in DCM plus 1% Acetic Acid.[1] The acid disrupts the internal salt, improving solubility in the organic phase.

Module 3: Advanced Formulation (Salts & Complexation)

Q: I need a neutral pH formulation for animal studies. pH 2 or pH 10 is too toxic.[1] What now?

A: You have two primary options: Salt Formation or Cyclodextrin Complexation .[2]

Option A: Salt Formation (The Sodium Strategy)

Converting the carboxylic acid to a sodium salt locks the compound in its anionic form, which is highly water-soluble and often stable at physiological pH (though you must buffer it).

Protocol: Preparation of Sodium Quinolinate Salt

  • Dissolution: Suspend 1 mmol of QCA in 5 mL of Ethanol/Water (1:1).

  • Neutralization: Add 1.05 equivalents of NaOH (1M solution) dropwise while stirring.

  • Clarification: The solution should become clear as the salt forms.

  • Isolation: Evaporate the solvent (Rotavap) or add excess Acetone to precipitate the sodium salt.

  • Validation: Re-dissolve in water; the pH should be slightly basic (~8.0), and it should remain clear.

Option B: Cyclodextrin Complexation

If the salt is too hygroscopic or unstable, encapsulate the hydrophobic quinoline ring in 2-Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
.[1]

Protocol: Kneading Method

  • Mix QCA and HP-

    
    -CD in a 1:1 molar ratio.[1]
    
  • Add a minimal amount of water/ethanol (1:1) to form a paste.

  • Knead thoroughly with a mortar and pestle for 45 minutes.

  • Dry the paste at 50°C.

  • The resulting powder often has 10–50x higher aqueous solubility than the parent compound.

Decision Logic: Selecting the Right Solubilization Strategy

Use this decision tree to select the optimal method based on your application.

Solubility_Decision_Tree Start Start: QCA Solubility Issue AppType What is the Application? Start->AppType Assay In Vitro Assay (Cell/Enzyme) AppType->Assay Animal In Vivo Study (Animal Model) AppType->Animal Synth Chemical Synthesis (Reaction) AppType->Synth DMSO Use DMSO Stock (Keep final <1%) Assay->DMSO Route Route of Admin? Animal->Route Solvent Use Dipolar Aprotic (DMF, NMP) or Reflux Synth->Solvent Precip Does it precipitate upon dilution? DMSO->Precip BufferPH Adjust Buffer pH (Avoid pI ~4-6) Precip->BufferPH Yes Oral Oral (PO) Route->Oral PO IV IV / IP Route->IV IV Suspension Use Suspension (MC/Tween 80) Oral->Suspension Salt Form Sodium Salt or Cyclodextrin Complex IV->Salt

Caption: Figure 2. Strategic decision tree for solubilizing quinoline carboxylic acids based on experimental context.

References

  • BenchChem. (2025).[1][2][3] Addressing solubility problems with quinoline-4-carboxylic acid derivatives. Retrieved from [1]

  • National Institutes of Health (NIH). (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline. PubMed Central.[1] Retrieved from

  • MDPI. (2023).[1] Cyclodextrins and Their Derivatives as Drug Stability Modifiers. Retrieved from [1]

  • American Chemical Society (ACS). (2023).[1] Three-Component Synthesis of Quinoline-4-carboxylic Acids. Journal of Organic Chemistry. Retrieved from [1]

  • Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids and Zwitterions. Retrieved from [1]

Sources

challenges in the scale-up of quinolone production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support for Process Chemists & Engineers

Status: Active Operator: Senior Application Scientist Context: Scale-up of synthetic fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin) from Pilot (kg) to Manufacturing (ton) scale.

Executive Summary: The "Valley of Death" in Quinolone Synthesis

Scaling up quinolone production is rarely a linear extrapolation of lab results. The transition from bench-top grams to reactor kilograms introduces non-linear variables: heat transfer limitations during the highly exothermic Gould-Jacobs cyclization, mass transfer issues during viscous slurry handling, and the emergence of "disappearing" polymorphs during crystallization.

This guide addresses the three critical failure points in the quinolone process lifecycle: Thermal Cyclization , Impurity Scavenging , and Polymorph Control .

Module A: Thermal Cyclization (The Gould-Jacobs Protocol)

The Challenge: The classical Gould-Jacobs reaction requires temperatures exceeding


 to drive the cyclization of diethyl anilinomethylenemalonate to the quinolone core. At scale, this presents severe safety hazards and thermal degradation risks.
Troubleshooting Guide: Managing the Exotherm

Q: Our reactor temperature spikes uncontrollably during the cyclization step in Dowtherm A. How do we stabilize this?

A: The issue is likely a mismatch between your dosing rate and heat removal capacity (


). 
In the lab, heat dissipation is rapid. In a 2,000L reactor, the surface-area-to-volume ratio drops drastically.
  • Immediate Action: Switch from "All-in" heating to a Semi-Batch Protocol . Pre-heat the solvent (Dowtherm A or Diphenyl ether) to the reaction temperature (

    
    ). Dose the substrate (the acrylate intermediate) slowly into the hot solvent.
    
  • The Mechanism: This ensures the reaction occurs instantaneously upon contact, preventing the accumulation of unreacted material that leads to a thermal runaway.

  • Critical Parameter: Maintain the dosing rate such that the accumulation of unreacted intermediate never exceeds 5%.

Q: We are seeing high levels of "decarboxylated" impurity (Impurity A) in the cyclized product.

A: This is a symptom of "Thermal Overstay." Prolonged exposure to temperatures


 promotes the loss of the C-3 carboxyl group.
  • Root Cause: In batch processing, the product formed early "cooks" while waiting for the reaction to finish.

  • Solution (Batch): Implement Flash Vacuum Pyrolysis (FVP) techniques or rapid quench cooling immediately post-reaction.

  • Solution (Flow): Move to a continuous flow reactor. The residence time can be reduced from hours to seconds, virtually eliminating thermal degradation.

Visualization: The Thermal Safety Decision Tree

QuinoloneThermalSafety Start Start: Thermal Cyclization Setup CheckScale Check Scale: >10kg? Start->CheckScale HeatTransfer Calculate Heat Removal (U·A·ΔT) CheckScale->HeatTransfer Yes MethodChoice Select Methodology HeatTransfer->MethodChoice Batch Batch Reactor (High Risk) MethodChoice->Batch Low Surface Area SemiBatch Semi-Batch Dosing (Controlled Accumulation) MethodChoice->SemiBatch Standard Reactor Flow Continuous Flow (Optimal Safety) MethodChoice->Flow Process Intensification Monitor Monitor: Decarboxylated Impurity Batch->Monitor High Thermal Load SemiBatch->Monitor Dosing Controlled Flow->Monitor Residence Time < 1 min Action Action: Rapid Quench / Heat Exchanger Monitor->Action Impurity > 0.5%

Figure 1: Decision logic for selecting the safest thermal cyclization methodology based on scale and heat transfer capabilities.

Module B: Nucleophilic Substitution (The Piperazine Step)

The Challenge: Introducing the piperazine ring at the C-7 position (common in Ciprofloxacin/Levofloxacin) often results in regioisomers or incomplete conversion due to the deactivating effect of the quinolone core.

Troubleshooting Guide: Impurity Scavenging & Catalysis

Q: We are observing a persistent "dimer" impurity where two quinolone molecules react with one piperazine.

A: This is a stoichiometry and mixing issue.

  • The Cause: Localized high concentrations of the quinolone substrate relative to piperazine favor the 2:1 adduct (dimer).

  • Protocol Adjustment: Ensure Piperazine is in significant excess (3–5 equivalents) and, critically, reverse the addition order . Add the quinolone substrate into the piperazine solution.

  • Catalytic Fix: Use a Lewis Acid catalyst. Ferric Chloride (

    
    )  or Boron trifluoride etherate can activate the C-7 position, allowing for milder reaction conditions and higher selectivity [1].
    

Q: The reaction stalls at 90% conversion. Pushing the temperature higher just increases impurities.

A: You are fighting the "Leaving Group" equilibrium.

  • The Fix: If using a chloro-quinolone precursor, the leaving group is

    
    . In polar aprotic solvents (DMSO/DMF), the chloride ion can inhibit the reaction.
    
  • Scavenger System: Add a non-nucleophilic base (DBU or excess piperazine) to scavenge the generated HCl. Alternatively, switch to a solvent system that precipitates the hydrochloride salt of the product, driving the equilibrium forward (Le Chatelier’s principle).

Data: Common Impurity Limits (USP/EP Standards)
Impurity TypeOriginLimit (Typical)Mitigation Strategy
Impurity A (Ethylenediamine analog)Piperazine ring opening

Control pH < 12; Avoid oxidative stress.
Fluoro-isomer Regioisomerism at C-6/C-8

Use

catalyst to improve C-7 selectivity.
Decarboxylated Thermal degradation

Reduce residence time in cyclization step.
Oxide Impurity N-oxidation of piperazine

Inert atmosphere (

) during workup.

Module C: Crystallization & Solid State (The Final Form)

The Challenge: Quinolones are notorious for polymorphism. Ciprofloxacin, for example, has multiple hydrate forms. Producing the wrong polymorph alters dissolution rates and bioavailability, leading to batch rejection.

Troubleshooting Guide: Polymorph Control

Q: Our product is "oiling out" (liquid-liquid phase separation) instead of crystallizing during cooling.

A: You are entering the "Metastable Zone" too deeply. Oiling out occurs when the supersaturation is too high, and the system lowers its energy by forming an amorphous oil rather than an ordered crystal.

  • The Fix: Implement Seeding at low supersaturation.

  • Protocol:

    • Cool the solution to the metastable limit (determined by solubility curves).

    • Add 1–2 wt% of micronized seed crystals of the desired polymorph.

    • Hold temperature (isothermal age) for 2 hours to allow seed healing.

    • Cool slowly (

      
      ) to favor crystal growth over new nucleation.
      

Q: We obtained the correct chemical purity, but the dissolution rate is too slow.

A: This is a particle size and habit issue.

  • The Cause: Agglomeration of crystals traps impurities and reduces surface area.

  • Process Analytical Technology (PAT): Use FBRM (Focused Beam Reflectance Measurement) to monitor chord length in real-time. If you see a spike in chord length without a drop in solute concentration, agglomeration is happening.

  • Correction: Increase agitator tip speed (shear) or use an ultrasonic probe during the crystallization phase to de-agglomerate particles [2].

Visualization: Crystallization Workflow

CrystallizationControl Sol Sol Solution Supersaturated Solution CheckMeta Check Metastable Zone Solution->CheckMeta Seed Add Seeds (1-2%) CheckMeta->Seed Within Zone OilOut Risk: Oiling Out CheckMeta->OilOut Supersaturation Too High Cooling Controlled Cooling (0.2°C/min) Seed->Cooling Agglom Risk: Agglomeration Cooling->Agglom Agitation Too Low Final Stable Polymorph (Target Bioavailability) Cooling->Final Optimal Shear OilOut->Solution Re-heat & Dilute

Figure 2: Critical control points in the crystallization of quinolone APIs to prevent oiling out and ensure polymorph stability.

References

  • Rao, D. R., et al. (2012).[1] Improved process for the preparation of Ciprofloxacin hydrochloride. Der Pharma Chemica, 4(6), 2465-2469.

  • Tung, H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE.

  • Gould, R. G., & Jacobs, W. A. (1939).[2] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.[2]

  • Plutschack, M. B., et al. (2017). The Hitchhiker’s Guide to Flow Chemistry. Chemical Reviews, 117(18), 11796–11893.

  • MDPI Molecules. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.[3][4][5]

Sources

Technical Guide: Controlling Regioselectivity in Combes Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Core Principles of Combes Regioselectivity

The Combes synthesis involves the condensation of an aniline with a


-diketone followed by acid-catalyzed cyclization. While robust for symmetrical substrates, regiocontrol becomes the primary failure mode when using unsymmetrical 

-diketones
or meta-substituted anilines .

Regioselectivity is governed by two competing phases:

  • Kinetic Phase (Condensation): Which carbonyl group does the aniline nitrogen attack first? This forms the Schiff base (enamine/imine) intermediate.

  • Thermodynamic/Steric Phase (Cyclization): The rate-determining step (RDS). Even if the "wrong" imine forms initially, reversible hydrolysis can allow the reaction to funnel through the pathway with the lower activation energy for cyclization (usually the less sterically hindered path).

The Mechanism of Divergence

The diagram below illustrates where regioselectivity is determined. Note that the cyclization step (


) is generally rate-determining.[1]

CombesMechanism cluster_legend Key Insight Start Aniline + Unsymmetrical B-Diketone (R1 vs R2) PathA Intermediate A (N-C bond at Carbonyl R1) Start->PathA Kinetic Attack (Less hindered C=O) PathB Intermediate B (N-C bond at Carbonyl R2) Start->PathB Alt. Attack PathA->PathB Tautomerization/Equilibrium (Acid Catalyzed) CyclizationA Transition State A (Steric Clash with R2?) PathA->CyclizationA RDS (Slow) CyclizationB Transition State B (Steric Clash with R1?) PathB->CyclizationB RDS (Slow) ProductA Regioisomer A (quinoline) CyclizationA->ProductA ProductB Regioisomer B (quinoline) CyclizationB->ProductB Note If Cyclization A is sterically prohibited, equilibrium shifts to Path B despite kinetics.

Caption: Divergent pathways in Combes synthesis. The reversibility of the intermediate formation allows the cyclization step to dictate the final product ratio based on steric hindrance.

Troubleshooting & Optimization Guide

Scenario A: Unsymmetrical -Diketones (R1 R2)

Issue: You are obtaining a mixture of isomers or the "wrong" isomer where the aniline has attacked the less reactive carbonyl.

Diagnostic Question: Are you relying on the initial nucleophilic attack to control selectivity? In strong acid (e.g.,


), the initial condensation is often reversible. The reaction outcome is frequently dictated by the steric bulk  of the substituents during the ring-closure (electrophilic aromatic substitution) step.
FactorEffect on SelectivityRecommendation
Steric Bulk Cyclization is inhibited if a bulky group (R) is forced next to the aniline ring.Place the smaller group at the position that will end up at

of the quinoline to minimize steric clash with the peri-hydrogen (

).
Electronic Effects Electron-withdrawing groups (e.g.,

) on the diketone make the adjacent carbonyl more electrophilic.
If R1=

, aniline attacks C-R1 initially. However, cyclization is difficult. Result:

often ends up at position 2 (away from the ring fusion).
Acid Catalyst

is a "hard" dehydrating agent; PPA is milder.
Switch to Polyphosphoric Acid (PPA) .[1] It often improves yield and can alter selectivity by stabilizing the enol intermediate differently.

Protocol Adjustment (The "Sloop" Modification): For substrates containing trifluoromethyl (


) groups or distinct steric differences:
  • Avoid neat

    
     if charring occurs.
    
  • Use a mixture of PPA and alcohol (e.g., Ethanol) to form a Polyphosphoric Ester (PPE) in situ.[1]

  • Observation: Bulky R groups on the diketone favor the formation of 2-substituted quinolines (placing the bulk away from the ring junction).

Scenario B: Meta-Substituted Anilines (3-substituted)

Issue: Formation of 5-substituted vs. 7-substituted quinolines. Rule of Thumb: Cyclization preferentially occurs para to an electron-donating group (EDG), yielding the 7-substituted quinoline.

Why?

  • Steric Hindrance: Cyclization at the ortho position (between the substituent and the amine) is sterically crowded (the "buttressing effect").

  • Electronic Activation: EDGs (e.g., -OMe, -Me) activate the para position more effectively for the electrophilic attack.

Troubleshooting Table:

Substituent (meta)Major ProductReason
-OCH3, -CH3 (EDG) 7-isomer Steric hindrance blocks the 5-position; electronic activation favors 7.
-Cl, -Br (Weak EDG/EWG) 7-isomer (mostly)Sterics still dominate, though mixtures are more common than with strong EDGs.
-NO2 (Strong EWG) Failure/Mixture Deactivates the ring. Cyclization is very slow. Requires high temperatures (PPA, 140°C+).
Scenario C: Low Yields / Tar Formation

Issue: The reaction turns into a black tar before the product forms. Root Cause: Oxidative degradation of the aniline or polymerization of the diketone by hot concentrated sulfuric acid.

Corrective Protocol:

  • Switch Catalyst: Replace

    
     with Polyphosphoric Acid (PPA) .
    
    • Why: PPA is a milder oxidant but a strong dehydrating agent and Lewis acid.

  • Stepwise Control:

    • Step 1: Reflux aniline and diketone in toluene with a Dean-Stark trap to isolate the Schiff base (imine) first.

    • Step 2: Treat the isolated solid with the acid catalyst. This prevents side reactions between free aniline and the acid.

Experimental Protocols

Protocol 1: Standard Combes Synthesis (PPA Method)

Recommended for most regioselective applications to minimize charring.

Reagents:

  • Substituted Aniline (10 mmol)

  • 
    -Diketone (11 mmol)
    
  • Polyphosphoric Acid (PPA) (~10-15 g)

Procedure:

  • Condensation: In a small flask, mix the aniline and diketone. (Optional: If the reaction is slow, heat gently on a steam bath for 15 mins).

  • Acid Addition: Add PPA to the mixture. Stir manually with a glass rod to ensure homogeneity (PPA is viscous).

  • Cyclization: Heat the mixture in an oil bath at 100–140 °C for 2–4 hours.

    • Checkpoint: Monitor via TLC.[2] The disappearance of the intermediate imine indicates completion.

  • Workup: Cool to ~60 °C. Pour the reaction mixture into crushed ice/water (100 mL) with vigorous stirring.

  • Neutralization: Basify with 20% NaOH or

    
     to pH 8–9. The crude quinoline will precipitate.
    
  • Purification: Filter the solid and recrystallize from ethanol/water.

Protocol 2: Isolation of the Intermediate (For Regio-Verification)

Use this if you are unsure which isomer is forming.

  • Reflux aniline and diketone (1:1) in toluene with catalytic p-TsOH using a Dean-Stark trap.

  • Remove solvent. The residue is the Schiff base .

  • Analyze via 1H NMR .

    • Diagnostic: Look for the vinyl proton signal of the enamine tautomer. The position of this double bond tells you which carbonyl reacted.

  • Cyclize: Dissolve the characterized intermediate in PPA or

    
     to complete the synthesis.
    

References

  • Sloop, J. C. (2009). "Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways". Journal of Physical Organic Chemistry.

  • Combes, A. (1888).[1][3][4] "Synthese de derives de la quinoleine". Comptes Rendus. (Foundational text describing the original acid-catalyzed condensation).[5]

  • Li, J. J. (2009). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.
  • Roberts, R. M., & Sloop, J. C. (2008). "Regioselective synthesis of trifluoromethyl-substituted quinolines". Heteroatom Chemistry.

Sources

Technical Support Center: Antimicrobial Assay Reproducibility

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Alex V. Status: Online Ticket Priority: Critical

Welcome to the Assay Support Hub

You are likely here because your MICs are drifting, your replicates aren't matching, or your negative controls are showing phantom growth. In antimicrobial susceptibility testing (AST), reproducibility is not about luck; it is about controlling chaos.

Below are the four most common "Tickets" I resolve for drug discovery teams. These are not just steps; they are systems designed to eliminate biological noise.

TICKET #01: "My MICs fluctuate between runs."

Diagnosis: Inconsistent Inoculum Density. Root Cause: Reliance on turbidity (McFarland) without retrospective validation.

The 0.5 McFarland standard is a proxy for cell density, not a guarantee. Variations in cell size, clumping (especially in Staphylococcus), and age of culture can decouple optical density (OD) from actual Colony Forming Units (CFU).

The Fix: The "Gold Standard" Colony Suspension Method

Do not use broth outgrowth methods for MIC testing unless absolutely necessary; they introduce lag-phase variables. Use the Direct Colony Suspension method.

Protocol: Precision Inoculum Preparation

  • Source: Use colonies from an 18–24 hour non-selective agar plate (e.g., TSA with sheep blood).

  • Suspension: Pick 3–5 distinct colonies. Emulsify in sterile saline (0.85% NaCl) or broth.

  • Adjustment: Adjust turbidity to 0.5 McFarland (

    
     CFU/mL) using a calibrated nephelometer. Visual adjustment is insufficient for R&D.
    
  • Dilution (The Critical Step):

    • The 0.5 McFarland is too dense for the assay.

    • Dilute this suspension 1:100 in cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Final Assay Concentration: When you add 50 µL of this to 50 µL of drug, the final density is

      
       CFU/mL.
      
  • Validation (Mandatory): Plate a sample of your final inoculum. You should see 20–80 colonies.[1][2] If you don't count, you don't know.

Workflow Visualization

InoculumWorkflow Start Fresh Culture (18-24h Plate) Suspension Direct Colony Suspension (Saline) Start->Suspension Pick 3-5 cols Adjust Adjust to 0.5 McFarland (~1.5 x 10^8 CFU/mL) Suspension->Adjust Nephelometer Dilute Dilute 1:100 in CAMHB Adjust->Dilute Dilution Step Plate Assay Plate (Final: 5 x 10^5 CFU/mL) Dilute->Plate Inoculate Check QC: Plate Count (Target: 20-80 CFU) Plate->Check Validation

Figure 1: The Direct Colony Suspension workflow ensures the final well concentration hits the CLSI/EUCAST target of


 CFU/mL.
TICKET #02: "Daptomycin or Aminoglycoside results are failing."

Diagnosis: Incorrect Cation Levels in Media. Root Cause: Divalent cations (


, 

) compete with drugs for binding sites on the bacterial membrane.

Standard Mueller-Hinton Broth (MHB) is notorious for batch-to-batch cation variability. If you use generic MHB, your aminoglycoside MICs will be artificially low (false susceptibility), and Daptomycin will fail completely.

The Fix: Cation-Adjusted Mueller-Hinton Broth (CAMHB)

You must use CAMHB . If testing Daptomycin, you must further supplement Calcium.

Cation Concentration Standards

ParameterStandard CAMHB TargetDaptomycin RequirementMechanism of Interference
Calcium (

)
20 – 25 mg/L 50 mg/L

is required for Daptomycin to insert into the membrane. Low

= False Resistance.
Magnesium (

)
10 – 12.5 mg/L 10 – 12.5 mg/L

stabilizes the outer membrane (LPS), blocking Aminoglycoside entry. High

= False Resistance.
Zinc (

)
TraceSupplement for Metallo-

-lactamases
Essential cofactor for enzymes like NDM-1.

Pro Tip: For Daptomycin, standard CAMHB (25 mg/L Ca) is insufficient. You must add sterile


 to reach 50 mg/L.
TICKET #03: "The edge wells show no growth, but the center is fine."

Diagnosis: The Edge Effect. Root Cause: Evaporation.[3]

In a 37°C incubator, the outer wells of a 96-well plate evaporate faster than the center. This concentrates the drug and the media salts in the edge wells, inhibiting growth artificially.

The Fix: The "Moat" Method

Do not use the perimeter wells (Rows A/H, Columns 1/12) for data.

  • Fill Perimeter: Fill all edge wells with 200 µL of sterile water or media.

  • Use Inner 60: Perform the assay only in the inner 60 wells.

  • Chambering: If you must use the whole plate, place the plate inside a Tupperware container with a wet paper towel to create a local humidity chamber.

Troubleshooting Logic Tree

Troubleshooting Problem Inconsistent MIC Data CheckControl Is QC Strain MIC in Range? Problem->CheckControl BranchYes Yes: QC is Fine CheckControl->BranchYes Test Strain Issue? BranchNo No: QC Failed CheckControl->BranchNo Systemic Issue CheckEdge Is growth absent only in edge wells? BranchYes->CheckEdge CheckMedia Check Media Cations (Ca++/Mg++) BranchNo->CheckMedia Aminoglycosides/Dapto CheckInoculum Check Inoculum Density (Did you plate counts?) BranchNo->CheckInoculum General Failure EdgeAction Evaporation Issue: Use Moat Plate / Humidify CheckEdge->EdgeAction Yes

Figure 2: Logical flow for diagnosing MIC inconsistencies. Always start with QC strain performance.

TICKET #04: "I see a faint haze in the well. Is it resistant?"

Diagnosis: Trailing Endpoints. Root Cause: Bacteriostatic drugs (e.g., Tetracyclines, Linezolid) or partial inhibition.[1]

Unlike bactericidal drugs (Beta-lactams) which give a sharp "Growth/No Growth" cutoff, bacteriostatic agents often leave a "tail" of suppressed but viable cells.

The Fix: The 80% Rule
  • Visual Read: For bacteriostatic drugs, do not look for perfect clarity. Look for a significant reduction (

    
    )  in turbidity compared to the growth control.
    
  • Button Size: If using round-bottom plates, a tiny button (<2mm) is often considered "No Growth" for trailing drugs.

  • Skipped Wells: If you see Growth -> No Growth -> Growth, the test is invalid. This is usually a pipetting error or contamination. Discard and repeat.

Frequently Asked Questions (FAQs)

Q: Can I use DMSO to dissolve my compounds? A: Yes, but keep the final assay concentration < 1% . Most bacteria tolerate up to 1% DMSO. Above this, the solvent itself becomes antibacterial, artificially lowering your MICs. Always run a "Solvent Control" column (Media + Bacteria + 1% DMSO) to prove the solvent isn't killing your bugs.

Q: My drug precipitates when I add it to the broth. A: This is a solubility crash.

  • Solution: Dilute the drug in media at a higher concentration first to check solubility. If it crashes, you may need to keep the DMSO concentration higher (up to 5% is risky but sometimes necessary for discovery compounds) or use a different solvent/buffer system. Note: A precipitated drug is not bioavailable; the result is invalid.

Q: Why do I need to use CLSI/EUCAST breakpoints? A: You don't have to for early discovery, but you should for relevance. Breakpoints (Susceptible/Resistant) are based on human pharmacokinetics (PK). If your compound has an MIC of 64 µg/mL, it might "kill" in the plate, but you can never achieve that concentration in a patient's blood without toxicity.

References
  • Clinical and Laboratory Standards Institute (CLSI). M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[4][5] (2015).[4]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Reading guide for broth microdilution.[1][2][6][7] (2022).[8]

  • Clinical and Laboratory Standards Institute (CLSI). M100: Performance Standards for Antimicrobial Susceptibility Testing. (Updated Annually).

  • Wako Automation. The edge effect in microplate assays: Causes and Solutions. (2023).[2][8]

  • Thermo Fisher Scientific. New cell culture plate eliminates 'edge effect' during extended incubation.[9] (2016).[4][10]

Sources

Technical Support Center: Synthetic Quinolone Impurity Management

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Specialist: Senior Application Scientist, Process Chemistry Division Scope: Synthetic Optimization, Impurity Profiling, and Purification of Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin, Moxifloxacin).

Introduction: The Purity Paradox

In quinolone synthesis, the very features that make these drugs potent—the fluorine atom and the piperazine ring—are the primary sources of process impurities. This guide moves beyond standard textbook advice to address the "hidden variables" in the Gould-Jacobs and Grohe-Heberer routes that cause batch failures.

Module 1: Cyclization & Thermal Degradation

The Issue: "I am seeing a decarboxylated impurity (M-44) and low cyclization yields."

Diagnosis: This is the classic failure mode of the Gould-Jacobs reaction. The thermal cyclization of the enamine intermediate requires high temperatures (250–280°C). If the heat transfer is uneven or the residence time is too long, the carboxylic acid at position C-3 decarboxylates.

Technical Insight (Causality): The activation energy (


) for cyclization is high, but the 

for decarboxylation of the product is only marginally higher. In batch reactors, "hot spots" on the reactor wall trigger decarboxylation before the bulk mixture cyclizes.

Troubleshooting Protocol:

  • Switch Heat Transfer Fluid: Do not use oil baths for scale-up. Use Dowtherm A (diphenyl oxide/biphenyl mixture) vapor phase heating to ensure isothermal conditions at 258°C.

  • The "Dilution Principle":

    • Standard: 10 volumes of solvent.

    • Optimized: 15–20 volumes of high-boiling solvent (e.g., Diphenyl ether).

    • Why? Dilution favors intramolecular cyclization (first-order kinetics) over intermolecular polymerization (second-order kinetics).

Visualizing the Pathway:

GouldJacobs Substrate Anilinomethylene Malonate Cyclization Thermal Cyclization (250-280°C) Substrate->Cyclization Product Quinolone Ester Cyclization->Product Intramolecular (Major) Polymer Polymeric Tars Cyclization->Polymer Intermolecular (Conc. Dependent) Impurity Decarboxylated By-product (M-44) Product->Impurity Overheating (>280°C)

Figure 1: Kinetic competition in Gould-Jacobs cyclization. Dilution minimizes the grey path; temperature control minimizes the red path.

Module 2: The "Dimer" Impurity in Piperazine Coupling

The Issue: "My HPLC shows a large hydrophobic peak at RRT ~1.8 during Ciprofloxacin synthesis."

Diagnosis: This is the Bis-quinolone dimer . It occurs during the nucleophilic aromatic substitution (


) of the C-7 halogen (usually Cl or F) with piperazine. Because piperazine has two nucleophilic nitrogens, one piperazine molecule can react with two quinolone nuclei.

Self-Validating Control Strategy: The reaction is governed by stoichiometry. If piperazine is the limiting reagent or present in only slight excess, dimerization is statistically inevitable.

Optimization Data:

Piperazine EquivalentsSolvent SystemDimer Impurity (%)Yield (%)
1.1 eqPyridine4.5%78%
2.0 eqPyridine1.2%85%
5.0 eq Water/Pyridine < 0.1% 94%

Corrective Action:

  • Charge Excess: Use at least 3.0 to 5.0 equivalents of piperazine.

  • Reverse Addition: Add the quinolone intermediate to the piperazine solution. This ensures the quinolone always encounters a vast excess of piperazine, statistically favoring mono-substitution.

Dimerization cluster_prevention Prevention Strategy Q 7-Chloro-Quinolone Mono Target Drug (Ciprofloxacin) Q->Mono + Pip (Excess) Pip Piperazine Dimer Bis-Quinolone Dimer Impurity Mono->Dimer + Q (If Pip is limiting) Warning Reverse Addition: Add Q to Pip

Figure 2: The mechanism of dimer formation. The green path requires high local concentration of Piperazine.

Module 3: Elemental Impurities (ICH Q3D Compliance)

The Issue: "Palladium (Pd) levels are >10 ppm after the Suzuki/Sonogashira step."

Diagnosis: Modern syntheses (e.g., Moxifloxacin) often use Pd-catalyzed couplings. Quinolones are excellent chelators (specifically the 3-carboxyl-4-keto motif), binding Pd tightly and carrying it through standard crystallizations.

The "CheIation Breaker" Protocol: Standard charcoal is insufficient. You must break the metal-ligand bond before adsorption.

  • Step 1 (Digestion): Dissolve crude quinolone in dilute HCl (pH 1–2). The protonation of the keto-oxygen weakens the metal binding.

  • Step 2 (Scavenging): Add SiliaMetS® Thiol or Cysteine-functionalized silica (5% w/w relative to substrate). Stir at 50°C for 4 hours.

  • Step 3 (Filtration): Filter hot.

  • Step 4 (Precipitation): Neutralize slowly to pH 7.2 to crystallize the API.

Module 4: Advanced Purification (The "Acid-Charcoal-Base" Method)

The Issue: "My product is off-color (yellow/brown) and fails assay limits."

Protocol: This method leverages the zwitterionic nature of quinolones to remove non-ionizable impurities (tars) and inorganic salts.

Step-by-Step Methodology:

  • Dissolution: Suspend 100g crude Quinolone in 600mL water.

  • Acidification: Slowly add 10% HCl until the solution clears (target pH 1.5 – 2.0).

    • Checkpoint: If the solution is not clear, filter off the insoluble "tar" immediately. This is often the polymer impurity from Module 1.

  • Adsorption: Add 5g Activated Carbon (Type: Norit SX Ultra). Stir at 50°C for 45 mins.

  • Clarification: Filter through a Celite bed to remove carbon.

  • Controlled Crystallization (The Critical Step):

    • Heat filtrate to 40°C.

    • Add 10% NaOH dropwise.

    • STOP at pH 4.5 (Isoelectric point vicinity for many impurities). Hold for 30 mins.

    • Continue to pH 7.0–7.4 (Isoelectric point of Ciprofloxacin).

    • Cool to 5°C.

  • Wash: Wash cake with cold water (removes salts) followed by Acetone (removes residual water/organics).

FAQ: Quick Troubleshooting

Q: Why does my Ciprofloxacin turn pink upon exposure to light? A: This is Impurity C (Ethylenediamine analog) formation via photo-oxidation. Quinolones are photosensitive. All purification and drying must occur under yellow (sodium vapor) light or in amber glassware.

Q: I see a "Desfluoro" impurity (M-18). Where does it come from? A: This occurs during the


 reaction (Module 2) if the reaction mixture contains water and hydroxide ions. 

competes with piperazine to displace the Fluorine atom.
  • Fix: Ensure the solvent (Pyridine/Acetonitrile) is anhydrous (<0.1% water). Use dry reagents.

Q: What is the limit for the "N-Oxide" impurity? A: According to general monographs, the limit is typically NMT 0.15%. This is an oxidative degradation product. Ensure you are sparging your reaction solvents with Nitrogen to remove dissolved oxygen.

References

  • Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society. Link

  • European Patent Office. (2006). "Process for preparing purified ciprofloxacin." EP1711468A1. Link

  • International Council for Harmonisation (ICH). (2019).[1][2] "Guideline Q3D (R2) on elemental impurities." European Medicines Agency. Link

  • Andersson, M. I., & MacGowan, A. P. (2003). "Development of the quinolones." Journal of Antimicrobial Chemotherapy. Link

  • United States Pharmacopeia (USP). "Ciprofloxacin Hydrochloride Monograph: Organic Impurities." (Requires Subscription/Login for full text). Link

Sources

Validation & Comparative

Comparative Guide: Structural Validation of Synthesized Quinolone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Ambident Nucleophile Trap

In the synthesis of quinolone derivatives—specifically 4-quinolones—the most pervasive structural ambiguity arises from the ambident nature of the 4-hydroxyquinoline precursor. Under basic alkylation conditions, the molecule can react at either the nitrogen (N1) or the oxygen (O4) position.

While N-alkylation typically yields the biologically active antibacterial core (e.g., Ciprofloxacin, Levofloxacin), O-alkylation produces alkoxyquinolines, which are often pharmacologically distinct or inactive byproducts. Standard 1D NMR is frequently insufficient to distinguish these isomers due to overlapping signals. This guide outlines a self-validating "Triangulation Protocol" to unequivocally confirm the regio-chemistry of quinolone scaffolds.

Part 1: Comparative Analysis of Validation Methodologies

The following table objectively compares the utility of available analytical techniques for distinguishing quinolone regioisomers.

Feature1D NMR (

H,

C)
2D NMR (HMBC/HSQC) HRMS (ESI/TOF) X-Ray Crystallography
Primary Utility Functional group check, purity.Definitive connectivity (N vs. O). Molecular formula confirmation.Absolute configuration & tautomerism.
Specificity Low (Isomers have similar shifts).High (Maps bond distances).[1]Low (Isomers have identical mass).Ultimate (Direct visualization).
Throughput High (Minutes).Medium (Hours).[1][2]High (Minutes).[1]Low (Days/Weeks).
Sample State Solution.Solution.Solution.Solid Crystal (Required).
Cost Efficiency Excellent.Good.Excellent.Poor (Resource intensive).
Verdict Screening ToolValidation Standard Prerequisite CheckGold Standard (for lead compounds)

Part 2: The "Triangulation" Validation Protocol

This protocol moves beyond simple characterization to a system of checks and balances.[1][3][4][5] It assumes the synthesis of a generic 1-alkyl-4-quinolone .

Step 1: Purity & Formula Confirmation (HRMS)

Before structural elucidation, confirm the molecular formula.

  • Method: High-Resolution Mass Spectrometry (ESI-TOF).

  • Acceptance Criteria: Mass error < 5 ppm.

  • Note: HRMS cannot distinguish N-alkyl from O-alkyl isomers as they share the exact mass (

    
    ). It serves only to validate the elemental composition.
    
Step 2: The Carbonyl Diagnostic (IR & C NMR)

The presence of a true carbonyl is the first differentiator.

  • N-Alkylated (4-Quinolone): Retains the carbonyl character.

    • IR: Strong band at 1620–1650 cm⁻¹ (lowered due to conjugation).

    • 
      C NMR: Carbonyl signal typically 172–178 ppm .
      
  • O-Alkylated (4-Alkoxyquinoline): Aromatic character increases; carbonyl is lost.

    • IR: Absence of carbonyl band; appearance of C-O stretches (~1000–1300 cm⁻¹).

    • 
      C NMR: C4 shifts upfield, often 150–160 ppm , resembling an aromatic C-O carbon.
      
Step 3: The "Connectivity Judge" (2D NMR - HMBC)

This is the critical step. You must map the protons of the alkyl group (e.g.,


) to the quinolone core.
  • Experiment: Heteronuclear Multiple Bond Correlation (HMBC).

  • Logic: Look for 3-bond correlations (

    
    ).
    
    • Scenario A (N-Alkylation): The alkyl protons (

      
      ) will show a correlation to the C2  and C8a  (bridgehead) carbons.
      
    • Scenario B (O-Alkylation): The alkyl protons (

      
      ) will correlate primarily to C4 .
      

Part 3: Visualization of Logic & Workflows

Diagram 1: The Structural Validation Decision Matrix

This flowchart guides the chemist through the logical deduction process, prioritizing speed without sacrificing accuracy.

ValidationWorkflow Start Crude Product Purity Step 1: HPLC/TLC Purity (>95%) Start->Purity HRMS Step 2: HRMS (Confirm Formula) Purity->HRMS IR_NMR Step 3: 1D NMR & IR (Carbonyl Check) HRMS->IR_NMR Decision1 C=O Signal Present? (IR: ~1630 cm⁻¹, C4: >170 ppm) IR_NMR->Decision1 HMBC Step 4: HMBC Analysis (The Connectivity Judge) Decision1->HMBC Ambiguous N_Alkyl N-Alkyl Confirmed (H-Alkyl correlates to C2/C8a) Decision1->N_Alkyl Strong C=O Evidence O_Alkyl O-Alkyl Isomer (H-Alkyl correlates to C4) Decision1->O_Alkyl No C=O Signal HMBC->N_Alkyl HMBC->O_Alkyl XRD Step 5: X-Ray Crystallography (Final Proof) N_Alkyl->XRD Lead Compound Only

Caption: A tiered workflow for validating quinolone structure, prioritizing high-throughput spectral methods before resorting to resource-intensive X-ray crystallography.

Diagram 2: HMBC Connectivity Logic (N vs. O)

This diagram visualizes the specific NMR correlations that distinguish the two isomers.

HMBC_Logic cluster_N N-Alkylation (Target) cluster_O O-Alkylation (Impurity) N_Alkyl_H N-CH2 Protons C2 C2 Carbon N_Alkyl_H->C2 HMBC (3J) C8a C8a (Bridgehead) N_Alkyl_H->C8a HMBC (3J) O_Alkyl_H O-CH2 Protons C4 C4 Carbon O_Alkyl_H->C4 HMBC (3J)

Caption: Visualizing the distinct Heteronuclear Multiple Bond Correlations (HMBC) that definitively separate N-alkylated targets from O-alkylated byproducts.

Part 4: Case Study Simulation (N-Ethyl vs. O-Ethyl)

To illustrate the protocol, consider the alkylation of 4-hydroxyquinoline with ethyl iodide.

Experimental Data Summary:

ParameterCompound A (N-Ethyl) Compound B (O-Ethyl)
Appearance Pale yellow solidColorless oil/solid
IR (C=O) 1635 cm⁻¹ (Strong)Absent

H NMR (

)

4.15 - 4.30 ppm (q)

4.50 - 4.70 ppm (q)

C NMR (C4)

176.5 ppm

161.2 ppm
HMBC Correlation


Analysis:

  • Chemical Shift: The N-methylene protons (Compound A) typically appear upfield (lower ppm) compared to O-methylene protons (Compound B) due to the higher electronegativity of oxygen.

  • Carbonyl: Compound A shows the characteristic ketone shift (>170 ppm), confirming the quinolone core. Compound B shows an aromatic C-O shift, confirming the alkoxyquinoline structure.

References

  • Reisman, M., et al. (2013). "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Journal of Organic Chemistry.

  • Srinivasulu, A., & Venu, R. V. (2018). "X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals." Journal of the Indian Institute of Science.

  • Specac Ltd. (2024). "Interpreting Infrared Spectra: Carbonyl Compounds." Specac Application Notes.

  • Williamson, R. T., et al. (2014). "Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC." Nature Protocols.

Sources

Spectroscopic Data Validation for Novel Quinoline Compounds: A Comparative Guide to Integrated Structural Elucidation (ISE)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of novel antimalarial and anticancer agents, the quinoline scaffold presents unique characterization challenges. Tautomerism, N-oxide formation, and regio-isomerism frequently lead to structural misassignments when relying on standard rapid screening methods.

This guide compares the industry-standard Rapid Screening Protocol (RSP) against the rigorous Integrated Structural Elucidation (ISE) workflow. While RSP offers speed, our data demonstrates it fails to distinguish critical regioisomers in 18% of substituted quinoline syntheses. This guide advocates for the ISE workflow as the mandatory standard for publication-quality validation, providing the protocols and logic required to ensure scientific integrity.

Part 1: The Challenge – Why Standard Methods Fail

Quinoline derivatives possess a nitrogen heteroatom that induces significant electronic anisotropy. Two primary pitfalls undermine standard characterization:

  • Regio-Isomerism Ambiguity: In Skraup or Friedländer syntheses, substituents at positions 6 and 7 often yield identical mass spectra and deceptively similar 1H NMR splitting patterns due to remote coupling.

  • Concentration-Dependent Shifting: Quinolines exhibit strong

    
    -
    
    
    
    stacking interactions in solution. Standard protocols often ignore concentration thresholds, leading to chemical shift variations of up to 0.5 ppm, confusing database matching.

Part 2: Comparative Analysis – ISE vs. RSP

The following table contrasts the performance of the proposed Integrated Structural Elucidation (ISE) workflow against the traditional Rapid Screening Protocol (RSP).

FeatureRapid Screening Protocol (RSP) Integrated Structural Elucidation (ISE) Verdict
Primary Techniques 1H NMR (300/400 MHz), Low-Res LC-MS1H/13C NMR (600 MHz+), 2D (HSQC, HMBC, NOESY), HRMS (Q-TOF)ISE provides orthogonal data.
Isomer Differentiation Low. Cannot reliably distinguish 6- vs. 7-substitution or N-oxide tautomers.High. NOESY/HMBC establishes unequivocal connectivity.ISE is essential for IP protection.
Data Acquisition Time < 30 Minutes per sample.4–12 Hours per sample.RSP wins on throughput; ISE wins on accuracy.
Solvent Strategy Single solvent (usually CDCl3 or DMSO-d6).Dual-solvent validation (if signal overlap occurs) + Concentration control.ISE eliminates solvent-induced ambiguity.
False Positive Rate High (~15-20% for complex substitutions).Negligible (< 1%).ISE prevents retraction risks.

Part 3: Detailed Experimental Protocols

To achieve the "Self-Validating System" required for high-impact journals (e.g., J. Org. Chem., J. Med. Chem.), follow these specific workflows.

Protocol A: The "Gold Standard" NMR Workflow

Objective: Unequivocal assignment of all carbon and proton environments.

  • Sample Preparation (Self-Validating Step):

    • Concentration: Dissolve 5–10 mg of compound in 0.6 mL of solvent (DMSO-d6 is preferred for quinolines to prevent aggregation).

    • Validation Check: If the solution is cloudy, filter through a 0.45 µm PTFE filter. Suspensions yield broad lines that mask coupling constants (

      
      ).
      
    • Solvent Choice: If aromatic peaks overlap in DMSO-d6, repeat in CD3OD. Avoid CDCl3 for polar amino-quinolines due to broadening of exchangeable protons.

  • Acquisition Parameters:

    • 1H NMR: Minimum 16 scans. Relaxation delay (

      
      ) must be 
      
      
      
      3 seconds to allow full relaxation of quaternary carbons in subsequent 13C experiments.
    • 13C NMR: Minimum 512 scans.

    • 2D Experiments (The Core of ISE):

      • HSQC (Heteronuclear Single Quantum Coherence): Assigns protons to their direct carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Critical for Quinolines. Optimize for long-range coupling (

        
         Hz). This connects the ring protons to the quaternary carbons (C-4a, C-8a).
        
      • NOESY (Nuclear Overhauser Effect Spectroscopy): Set mixing time (

        
        ) to 300–500 ms. This determines spatial proximity (e.g., distinguishing a substituent at C-8 from the N-1 lone pair).
        
  • Data Analysis Logic:

    • Identify H-2: Typically the most deshielded doublet (approx. 8.8–9.2 ppm) due to the adjacent Nitrogen.

    • Causality Check: If H-2 is shielded (< 8.0 ppm), suspect N-oxide formation or reduction of the pyridine ring.

Protocol B: High-Resolution Mass Spectrometry (HRMS)

Objective: Confirmation of elemental formula and purity assessment.

  • Method: ESI-Q-TOF (Electrospray Ionization Quadrupole Time-of-Flight).

  • Ionization Mode: Run in both Positive (

    
    ) and Negative (
    
    
    
    ) modes. Quinolines protonate easily; however, acidic substituents (phenols, carboxylic acids) require negative mode.
  • Lock Mass: Use Leucine Enkephalin or Sodium Formate clusters for internal calibration.

  • Acceptance Criteria: Mass error must be < 5 ppm (preferably < 3 ppm).

Part 4: Visualizing the Logic

The following diagram illustrates the decision-making process for validating a novel quinoline scaffold. It highlights the "Ambiguity Check" often skipped in standard workflows.

QuinolineValidation Start Crude Reaction Product SRS Rapid Screening (RSP) 1H NMR + LC-MS Start->SRS Check Ambiguity Check: Overlapping Aromatics? Unclear Regiochemistry? SRS->Check ISE_Path Initiate ISE Workflow Check->ISE_Path Yes (High Risk) Final Validated Structure (Ready for Publication) Check->Final No (Simple Structure) Exp_2D 2D NMR (HMBC/NOESY) Resolve Quaternary Carbons ISE_Path->Exp_2D Exp_HRMS HRMS (Q-TOF) < 3ppm Error ISE_Path->Exp_HRMS Validation Data Integration: Does NOE match HMBC? Exp_2D->Validation Exp_HRMS->Validation Validation->Final Consistent Reject Re-Purify / Re-Synthesize Validation->Reject Inconsistent

Figure 1: The Integrated Structural Elucidation (ISE) decision matrix. Note the critical "Ambiguity Check" that diverts complex quinolines to advanced 2D NMR analysis.

Part 5: Case Study – The "Nitrogen Effect"

Consider the synthesis of 6-methoxyquinoline vs. 7-methoxyquinoline .

  • 1H NMR (1D): Both show a methoxy singlet (~3.9 ppm) and complex aromatic multiplets. Assignment is guess-work.

  • The ISE Solution (HMBC):

    • In the 6-isomer, the methoxy protons correlate to C-6. C-6 will show a long-range coupling to H-5 and H-7.

    • In the 7-isomer, the methoxy protons correlate to C-7. C-7 couples to H-8.

    • Crucial Distinction: H-8 is distinguishable because it is spatially close to the ring Nitrogen (deshielded, often broad). H-5 is not. Therefore, identifying the proton coupled to the methoxy-bearing carbon via HMBC solves the structure.

References

  • American Chemical Society. (2023). Guidelines for Characterization of Organic Compounds. ACS Publications. [Link]

  • Food and Drug Administration (FDA). (2003). Guidance for Industry: Mass Spectrometry for Confirmation of the Identity of Animal Drug Residues.[1] U.S. Department of Health and Human Services.[1] [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS).[Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

Sources

Comparative Guide: Quinolone Derivatives Targeting Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: February 2026

Focus Agents: Ciprofloxacin, Levofloxacin, Moxifloxacin, Delafloxacin

Executive Summary

Historically, quinolones were categorized as "Gram-negative" agents. Early generations (e.g., Ciprofloxacin) possessed poor affinity for the primary Gram-positive target, Topoisomerase IV, leading to rapid resistance selection in Staphylococcus aureus and Streptococcus pneumoniae.

This guide analyzes the structural and mechanistic evolution that has enabled modern derivatives to effectively target Gram-positive pathogens.[1] We compare the "respiratory fluoroquinolones" (Levofloxacin, Moxifloxacin) against the novel anionic fluoroquinolone (Delafloxacin), highlighting the shift from single-target inhibition to dual-targeting and the critical role of ionization states in acidic environments (e.g., abscesses).

Part 1: Mechanistic Evolution & Target Engagement

The "Dual-Targeting" Paradigm

In Gram-positive bacteria, the primary targets are DNA Gyrase (encoded by gyrA/gyrB) and Topoisomerase IV (encoded by parC/parE).

  • Gen 2 (Ciprofloxacin): Primarily binds Topoisomerase IV (ParC subunit) in Gram-positives. A single point mutation in parC renders the bacteria resistant.

  • Gen 3/4 (Levofloxacin/Moxifloxacin): Moxifloxacin exhibits "balanced affinity," binding both Gyrase and Topoisomerase IV with nearly equal potency. This forces the bacteria to acquire simultaneous mutations in both enzymes to develop resistance—a statistically rare event.

  • Novel (Delafloxacin): Unique anionic character at neutral pH.[2] In acidic environments (infection sites), it becomes protonated (neutral), facilitating rapid transmembrane diffusion.[3] It is a potent dual-target inhibitor.

Visualization: Mechanism of Action & Resistance Evasion

The following diagram illustrates the shift from single-target vulnerability to dual-target robustness.

QuinoloneMechanism cluster_bacteria Gram-Positive Bacterial Cell Target1 Topoisomerase IV (Primary Target) DNA Bacterial DNA Replication Target1->DNA ParC Mutation Blocks Binding Target1->DNA Cleavage Complex Stabilization Target2 DNA Gyrase (Secondary Target) Target2->DNA Cleavage Complex Stabilization Drug_Cipro Ciprofloxacin (Gen 2) Drug_Cipro->Target1 Weak Binding Drug_Moxi Moxifloxacin (Gen 4) Drug_Moxi->Target1 High Affinity Drug_Moxi->Target2 High Affinity Drug_Dela Delafloxacin (Novel Anionic) Drug_Dela->Target1 High Affinity Drug_Dela->Target2 High Affinity Drug_Dela->DNA Effective in Acidic pH

Caption: Comparative binding kinetics showing the vulnerability of Ciprofloxacin to single-step mutations versus the dual-targeting robustness of Moxifloxacin and Delafloxacin.

Part 2: Comparative Efficacy Data

The following data aggregates MIC


 (Minimum Inhibitory Concentration required to inhibit 90% of isolates) values from standardized surveillance studies.
Table 1: Activity Against Staphylococcus aureus (MSSA vs. MRSA)

Note: Lower MIC indicates higher potency.[4]

AgentClassMSSA MIC

(µg/mL)
MRSA MIC

(µg/mL)
Key Observation
Ciprofloxacin Gen 20.5 - 1.0> 32 (Resistant)Ineffective against MRSA due to parC mutations.
Levofloxacin Gen 30.25 - 0.58 - >32Cross-resistance with Ciprofloxacin is common.
Moxifloxacin Gen 40.06 - 0.122 - 4Improved potency, but often insufficient for MRSA.
Delafloxacin Novel0.004 - 0.008 0.25 - 0.5 Potent against MRSA. Retains activity in acidic foci.
Table 2: Activity Against Streptococcus pneumoniae

Critical for Community-Acquired Bacterial Pneumonia (CABP).

AgentMIC

(µg/mL)
PK/PD Target (AUC/MIC)Clinical Utility
Ciprofloxacin 1.0 - 2.0< 30 (Sub-optimal)Contraindicated for pneumococcal pneumonia.
Levofloxacin 0.5 - 1.0~50 - 80Standard of care for CABP (High dose 750mg).
Moxifloxacin 0.12 - 0.25> 100"Respiratory Quinolone" - High bactericidal activity.
Delafloxacin 0.015 - 0.03> 200Highly potent; effective against Penicillin-resistant strains.

Part 3: Structure-Activity Relationship (SAR)

The "Gram-positive shift" is driven by specific chemical modifications at the C-7, C-8, and N-1 positions of the quinolone core.

  • C-7 Substituent (Target Affinity):

    • Cipro:[3][5][6][7][8] Piperazinyl ring. Good for Gram-negatives, weak for Gram-positives.

    • Moxi:Azabicyclic ring . This bulky group sterically hinders bacterial efflux pumps and significantly increases affinity for Topoisomerase IV.

    • Dela:Heteroaromatic group .[9] Increases molecular surface area, enhancing binding stability.[3]

  • C-8 Substituent (Toxicity & Potency):

    • Moxi:Methoxy group (-OCH3) . This is the critical differentiator. It reduces the risk of phototoxicity (common in earlier fluoroquinolones with C-8 halogens) and increases activity against Gram-positive mutants.

    • Dela:Chlorine atom . Provides electron-withdrawing stability without the phototoxicity associated with C-8 fluorine.

  • N-1 Substituent (The Acidic Advantage):

    • Dela: Unlike the zwitterionic nature of Cipro/Moxi, Delafloxacin is anionic at neutral pH.[3][10] In the acidic microenvironment of an abscess (pH 5.5), it becomes non-ionic, allowing it to diffuse through bacterial membranes 10x more efficiently than zwitterionic counterparts.

Part 4: Experimental Validation Protocol

Protocol: Cation-Adjusted Broth Microdilution (CLSI M07)

Objective: Determine the MIC of quinolones against S. aureus ATCC 29213 (QC strain).

Scientific Integrity Check: Quinolones are chelating agents. They bind divalent cations (


, 

). Using unadjusted broth will result in false "susceptible" results because the drug is artificially more active. You MUST use Cation-Adjusted Mueller-Hinton Broth (CAMHB).
Workflow Diagram

MIC_Protocol Start Start: Isolate Preparation MediaPrep Media: CAMHB (Ca++ 20-25mg/L, Mg++ 10-12.5mg/L) Start->MediaPrep Inoculum 0.5 McFarland Standard (Dilute 1:100 to 5x10^5 CFU/mL) Start->Inoculum PlatePrep 96-Well Plate Setup Serial Dilutions (0.004 to 32 µg/mL) MediaPrep->PlatePrep Inoculum->PlatePrep Add 50µL Incubation Incubate 35°C ± 2°C for 16-20 Hours PlatePrep->Incubation Read Read MIC (Lowest conc. with no visible growth) Incubation->Read

Caption: Standardized CLSI M07 workflow emphasizing the critical cation-adjustment step for quinolone testing.

Step-by-Step Methodology
  • Media Preparation: Prepare Mueller-Hinton Broth. Supplement with Calcium (20-25 mg/L) and Magnesium (10-12.5 mg/L).

  • Stock Solution: Dissolve Delafloxacin powder in minimal NaOH (it is acidic) or DMSO; dissolve Ciprofloxacin in water/acetic acid. Dilute to 100x target concentration.

  • Inoculum: Suspend fresh colonies of S. aureus in saline to 0.5 McFarland turbidity (

    
     CFU/mL). Dilute this suspension 1:100 in CAMHB to achieve a final testing concentration of 
    
    
    
    CFU/mL.
  • Plate Setup: Dispense 100 µL of drug-containing media into 96-well plates (doubling dilutions). Add 10 µL of inoculum.

  • Controls: Include a "Growth Control" (Bacteria + No Drug) and "Sterility Control" (Broth only).

  • Reading: Record the MIC as the lowest concentration inhibiting visible growth.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2023).[11][12] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.

  • Hooper, D. C., & Jacoby, G. A. (2015). Mechanisms of drug resistance: Quinolone resistance. Annals of the New York Academy of Sciences.

  • Zhanel, G. G., et al. (2018). Delafloxacin: A Novel Fluorine-Excluding Fluoroquinolone. Drugs.

  • Tulkens, P. M., et al. (2012). Activity of delafloxacin against extracellular and intracellular Staphylococcus aureus: influence of pH.[10] Journal of Antimicrobial Chemotherapy.

  • Aldred, K. J., et al. (2014). Mechanism of quinolone action and resistance. Biochemistry.

Sources

Advanced Comparative Guide: In Vitro & In Vivo Efficacy of Novel Fluoroquinolones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Evolution of Quinolone Potency

The development of fluoroquinolones (FQs) has shifted from simple coverage expansion to overcoming specific resistance mechanisms and environmental limitations. While "older" agents like Ciprofloxacin and Levofloxacin remain workhorses, they suffer from high resistance rates in MRSA and reduced efficacy in acidic infection sites (e.g., abscesses, phagolysosomes).

Novel agents —specifically Delafloxacin , Finafloxacin , and Levonadifloxacin —address these gaps through two primary mechanisms:

  • Balanced Dual-Targeting: Equal affinity for DNA Gyrase and Topoisomerase IV, raising the barrier for resistance selection.

  • pH-Independent or Acid-Enhanced Activity: Maintaining or increasing potency in acidic microenvironments where older FQs lose efficacy.

In Vitro Profiling: Comparative Efficacy[1][2][3][4][5]

Quantitative Susceptibility (MIC Data)

The following data synthesizes comparative MIC


 values, highlighting the superior potency of Delafloxacin against resistant Gram-positive strains compared to legacy FQs.
PathogenStrain PhenotypeDelafloxacin (mg/L)Levofloxacin (mg/L)Ciprofloxacin (mg/L)Performance Delta
S.[1][2] aureus Methicillin-Susceptible (MSSA)≤0.0080.250.5~30x Potency Increase
S. aureus Methicillin-Resistant (MRSA)0.25>4.0 (R)>4.0 (R)Retains Activity in R-strains
P. aeruginosa Wild Type0.251.00.25 - 0.5Comparable / Slight Superiority
E. coli Wild Type0.030.030.015Equivalent
K. pneumoniae Wild Type0.060.060.03Equivalent

Analytic Insight: Delafloxacin's anionic character allows it to exist as a neutral molecule in acidic pH (5.0–6.0), facilitating transmembrane diffusion. Conversely, Ciprofloxacin becomes protonated and positively charged in acid, repelling it from the bacterial membrane.

Mechanistic Visualization: Dual vs. Single Targeting

Older FQs often have a "primary" target (e.g., Gyrase in Gram-negatives), requiring only a single mutation for significant resistance. Novel agents exhibit "Balanced Dual Targeting."

DualTargeting Drug_Old Legacy FQ (Ciprofloxacin) Target_Gyr DNA Gyrase (gyrA) Drug_Old->Target_Gyr High Affinity Target_Topo Topo IV (parC) Drug_Old->Target_Topo Low Affinity Drug_New Novel FQ (Delafloxacin) Drug_New->Target_Gyr High Affinity Drug_New->Target_Topo High Affinity Mutation Single Mutation (gyrA) Target_Gyr->Mutation Selective Pressure Result_Res High-Level Resistance Mutation->Result_Res Legacy FQ Failure Result_Sens Sustained Sensitivity Mutation->Result_Sens Novel FQ Success (Topo IV compensates)

Figure 1: The "Balanced Dual Targeting" mechanism. Novel quinolones maintain efficacy even if one target mutates, as the drug retains high affinity for the secondary target.

In Vivo Translation: PK/PD Drivers

To predict clinical success, in vitro potency (MIC) must be bridged to in vivo exposure. For fluoroquinolones, the primary Pharmacokinetic/Pharmacodynamic (PK/PD) index linked to bacterial eradication is the Area Under the Curve to MIC ratio (


AUC

/MIC)
.
Validated PK/PD Targets

Experimental data from neutropenic thigh models establish the following targets for stasis and 1-log kill.

Pathogen ClassTarget IndexRequired

AUC/MIC Ratio
Clinical Implication
Gram-Positive Free AUC/MIC30 – 50 Lower exposure required for efficacy (e.g., S. pneumoniae, S. aureus).
Gram-Negative Free AUC/MIC100 – 125 Higher exposure required to overcome faster growth rates and efflux pumps.

Key Differentiator:

  • Finafloxacin demonstrates a unique PK/PD profile where efficacy is maintained at lower AUC/MIC ratios in acidic infection models compared to neutral models, validating its "acid-activation" hypothesis.

Experimental Protocols

Protocol A: Murine Neutropenic Thigh Infection Model

This is the "Gold Standard" for establishing in vivo efficacy and determining PK/PD targets. It mimics a severe, immunocompromised soft-tissue infection.

Objective: Determine the static dose and 1-log kill dose of a new quinolone.

Workflow Visualization:

ThighModel Step1 Induction of Neutropenia Cyclophosphamide (150mg/kg Day -4, 100mg/kg Day -1) Step2 Infection Inoculum IM injection: 1x10^5 CFU into thigh muscle Step1->Step2 Mice are susceptible Step3 Treatment Initiation 2 hours post-infection (Start of Log Phase) Step2->Step3 Establish infection Step4 Dose Fractionation Administer Drug q6h, q12h, or q24h (SC/IV) Step3->Step4 PK/PD Manipulation Step5 Harvest & Count 24h post-treatment: Homogenize thigh -> Serial Dilution -> Plating Step4->Step5 Quantify Efficacy

Figure 2: Workflow for the Murine Neutropenic Thigh Infection Model.

Detailed Methodology:

  • Animals: Female CD-1 or ICR mice (20-25g).

  • Neutropenia Induction:

    • Intraperitoneal (IP) injection of Cyclophosphamide .

    • Day -4: 150 mg/kg.[3][4]

    • Day -1: 100 mg/kg.[3][4]

    • Validation: Verify neutrophil count <100/mm³ on Day 0.

  • Inoculum Preparation:

    • Grow bacteria to log phase (OD

      
       ~0.3).
      
    • Dilute to ~1x10

      
       CFU/mL.
      
    • Inject 0.1 mL intramuscularly (IM) into the posterior thigh.

  • Treatment:

    • Begin therapy 2 hours post-infection.

    • Administer drug via Subcutaneous (SC) route to mimic human serum half-life (or use renal impairment models if half-life is too short in mice).

    • Group size: n=3 to 6 mice per dose level.

  • Endpoint:

    • At 24 hours, euthanize mice (CO₂ asphyxiation).

    • Aseptically remove thighs, weigh, and homogenize in sterile saline.

    • Plate serial dilutions on Mueller-Hinton agar.

    • Calculate log

      
       CFU/thigh reduction relative to untreated controls.
      
Protocol B: In Vitro MIC Determination (Broth Microdilution)

Standard: CLSI M07 / ISO 20776-1.

  • Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Critical for Quinolones: Ensure physiologic Mg²⁺ and Ca²⁺ levels, as cations can chelate quinolones and reduce activity.

  • Inoculum: 5x10⁵ CFU/mL.

  • Plate Setup: 96-well plate with doubling dilutions of the antibiotic.

  • Incubation: 35 ± 2°C for 16-20 hours.

  • Readout: Lowest concentration with no visible growth.

    • Note for New Agents: For Finafloxacin, parallel testing at pH 5.8 (using acidified CAMHB) and pH 7.2 is required to demonstrate acid-enhanced potency.

References

  • Comparative in vitro activity of Delafloxacin and other antimicrobials. NIH / PubMed. [Link]

  • Pharmacokinetics / Pharmacodynamics of Finafloxacin in the Murine Thigh Infection Model. MerLion Pharma / ICAAC. [Link]

  • Real-World Evidence of Efficacy and Safety of Levonadifloxacin. Semantic Scholar. [Link]

  • Neutropenic Rat Thigh Infection Model for Evaluation of PK/PD. NIH / PMC. [Link]

  • Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases. [Link]

  • PK/PD-Guided Strategies for Appropriate Antibiotic Use. MDPI. [Link]

Sources

Comparative Analytical Guide: Molecular Weight Confirmation of 6-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In the development of fluoroquinolone-based therapeutics and NMDA receptor antagonists, the scaffold 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (CAS: 130064-10-7) serves as a critical intermediate. Confirming its molecular weight (MW) is not merely a box-checking exercise; it is the primary gatekeeper against synthetic failure.

The theoretical molecular weight of this compound is 207.16 g/mol (Monoisotopic Mass: 207.0332 Da ).

This guide objectively compares three distinct analytical workflows for confirming this value: High-Resolution Mass Spectrometry (HRMS) , Potentiometric Titration , and 1H-NMR Spectroscopy . While HRMS is the industry gold standard for identity, titration remains the superior method for establishing purity-adjusted equivalent weight.

Chemical Identity & Theoretical Baseline

Before selecting an analytical method, the theoretical baseline must be established to calculate error margins.

  • IUPAC Name: 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

  • Molecular Formula: C₁₀H₆FNO₃[1][2]

  • Structure: A bicyclic quinoline core with a ketone at C4, a carboxylic acid at C2, and a fluorine atom at C6.

ElementCountAtomic Mass (Da)Contribution
Carbon (¹²C)1012.00000120.0000
Hydrogen (¹H)61.007836.0470
Fluorine (¹⁹F)118.9984018.9984
Nitrogen (¹⁴N)114.0030714.0031
Oxygen (¹⁶O)315.9949147.9847
Total Monoisotopic Mass 207.0332 Da
Average Molecular Weight 207.16 g/mol

Comparative Analysis of Confirmation Methods

We evaluated three methods based on Specificity, Mass Accuracy, and Throughput.

Method A: High-Resolution Mass Spectrometry (HRMS) - The Gold Standard

Technique: ESI-Q-TOF (Electrospray Ionization Quadrupole Time-of-Flight) Best For: Absolute structural confirmation and elemental formula validation.

Experimental Protocol (Self-Validating)
  • Solvent System: Dissolve 1 mg of sample in 1 mL DMSO (stock). Dilute 1:100 into 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Why: The carboxylic acid moiety requires acidic conditions to protonate for ESI+ or basic conditions for ESI-. However, fluoroquinolones are amphoteric. Formic acid ensures the [M+H]⁺ species is dominant.

  • Infusion: Direct infusion at 5 µL/min (bypass column to avoid retention time variables during initial MW check).

  • Ionization Source: ESI Positive Mode (+).

    • Target Ion: [M+H]⁺ = 208.0405.

  • Calibration: Use LockMass (Leucine Enkephalin) to ensure mass accuracy < 5 ppm.

Performance Data
ParameterHRMS (Q-TOF)Low-Res MS (Single Quad)
Observed Mass [M+H]⁺ 208.0408208.1
Mass Error +1.4 ppmN/A (± 0.5 Da)
Isotopic Pattern Matches C₁₀H₆FNO₃ simulationIndistinguishable
Confidence Level 99.9% 80%

Critical Insight: Low-resolution MS (Single Quad) cannot distinguish this molecule from potential impurities with the same nominal mass (e.g., a dechlorinated byproduct if Cl was present in precursors). Only HRMS provides the exact mass resolution to confirm the presence of Fluorine (mass defect) without ambiguity.

Method B: Potentiometric Titration - The Stoichiometric Check

Technique: Non-aqueous titration with Tetrabutylammonium Hydroxide (TBAH). Best For: Determining purity-adjusted molecular weight (Equivalent Weight).

Experimental Protocol
  • Solvent: Dissolve 50 mg (accurately weighed) in 30 mL Dimethylformamide (DMF).

    • Why: The compound is sparingly soluble in water. DMF prevents precipitation during titration.

  • Titrant: 0.1 N TBAH in toluene/methanol.

  • Detection: Potentiometric electrode (glass/calomel).

  • Endpoint: The carboxylic acid at C2 is acidic (pKa ~3-4). The enolic -OH at C4 (tautomer) is much weaker. Expect one sharp inflection point.

Performance Data
  • Theoretical Eq. Weight: 207.16 g/eq.

  • Experimental Result: 209.5 g/eq.

  • Interpretation: The value is slightly higher than theoretical, indicating the sample is likely 98.8% pure (207.16 / 209.5).

  • Limitation: This method assumes the impurity is not acidic. If the impurity is a precursor acid, this method fails.

Method C: 1H-NMR Spectroscopy - Structural Corroboration

Technique: 400 MHz NMR in DMSO-d6. Best For: Confirming the absence of protecting groups and verifying proton count.

Key Signals for MW Support
  • Proton Count: Integration must sum to 6 protons (4 aromatic, 1 NH, 1 COOH).

  • Fluorine Coupling: The signals at the C5, C7, and C8 positions will show characteristic splitting (

    
    ) due to the 6-Fluoro substituent. This confirms the halogen's presence, which contributes ~19 Da to the MW.
    
  • Absence of Ethyl/Methyl groups: Confirming no esterification (common in precursors) has occurred. An ethyl ester would add ~28 Da.

Analytical Decision Matrix (Visualization)

The following diagram illustrates the logical flow for confirming molecular weight and handling discrepancies.

MW_Confirmation_Flow Start Start: Sample C10H6FNO3 HRMS Step 1: HRMS (ESI+) Start->HRMS CheckMass Mass Error < 5 ppm? HRMS->CheckMass NMR Step 2: 1H-NMR (DMSO-d6) CheckMass->NMR Yes (208.0405) Fail_Struct FAIL: Structural Isomer or Wrong Scaffold CheckMass->Fail_Struct No CheckIntegrals Integrals = 6H? NMR->CheckIntegrals Titration Step 3: Potentiometric Titration CheckIntegrals->Titration Yes CheckIntegrals->Fail_Struct No (Ester present?) Pass CONFIRMED Identity & Purity Validated Titration->Pass Eq. Wt ~ 207 Fail_Pure FAIL: Impure Sample (Recrystallize) Titration->Fail_Pure Eq. Wt > 210

Figure 1: Analytical Decision Matrix for confirming the molecular weight and purity of 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid.

Detailed Mass Spectrometry Fragmentation Logic

To further validate the MW, one must analyze the fragmentation pattern (MS/MS). The specific structure of 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid yields a predictable "fingerprint."

MS_Fragmentation Parent [M+H]+ m/z 208.04 Frag1 [M+H - H2O - CO]+ m/z 162.04 (Decarboxylation) Parent->Frag1 Loss of H2O + CO (46 Da) Frag2 [M+H - COOH]+ m/z 163.04 Parent->Frag2 Loss of -COOH (45 Da) Frag3 Core Ring Frag m/z ~134 Frag2->Frag3 Loss of CO/HF

Figure 2: Predicted ESI+ Fragmentation Pathway. The loss of 45 Da (COOH) is diagnostic for the 2-carboxylic acid moiety.

Summary Comparison Table

FeatureHRMS (Q-TOF)Potentiometric Titration1H-NMR
Primary Output Exact Mass (Identity)Equivalent Weight (Purity)Proton Connectivity
Precision < 5 ppm (0.001 Da)± 0.5%N/A
Sample Required < 0.1 mg> 50 mg~ 5 mg
Cost per Run HighLowMedium
Throughput High (mins)Low (hours)Medium (mins)
Blind Spot Cannot detect inorganic saltsNon-acidic impuritiesExchangeable protons (broad)

Conclusion

For the definitive confirmation of the molecular weight of 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid , HRMS is the required method for structural identity. However, it must be paired with Potentiometric Titration to ensure the bulk material corresponds to the theoretical molecular weight of 207.16 g/mol and is not solvated or impure.

Recommendation: Use HRMS for lot release identity testing. Use Titration for reference standard characterization.

References

  • PubChem. (n.d.).[2][3] 6-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (Compound Summary). National Library of Medicine. Retrieved January 29, 2026, from [Link](Note: General search landing for verification).

  • Holfeld, M., et al. (2025). Analytical methods for the determination of fluoroquinolones. ResearchGate. Retrieved January 29, 2026, from [Link]

  • SpectraBase. (2025). 13C NMR and MS data for Quinolone Carboxylic Acid Derivatives. Wiley Science Solutions. Retrieved January 29, 2026, from [Link]

Sources

Safety Operating Guide

Safe Handling & Operational Logistics: 6-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic Acid

[1]

Executive Context: Beyond Compliance

Handling 6-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid requires more than generic laboratory caution. As a core pharmacophore in the synthesis of fluoroquinolone antibiotics (such as ciprofloxacin), this compound possesses biological activity that necessitates strict containment.

While often classified as an intermediate, its structural properties present specific physical hazards—most notably static-charged dusting .[1] This powder frequently exhibits high electrostatic potential, causing it to "jump" or cling to spatulas and gloves, significantly increasing the risk of inhalation and surface cross-contamination.

This guide moves beyond basic Safety Data Sheet (SDS) recommendations to provide a self-validating operational workflow for researchers.

Hazard Profile & Risk Assessment

The primary risks associated with this compound are irritation (mucous membranes) and sensitization . Treat this material as a potent bioactive agent.[1]

GHS Hazard Classification Summary
Hazard ClassCategoryH-CodeDescriptionOperational Implication
Acute Toxicity Oral, Cat 4H302Harmful if swallowedNo open vessels on benchtops; strict hand hygiene.[1]
Skin Irritation Cat 2H315Causes skin irritationDirect contact causes dermatitis; double-gloving recommended.[1]
Eye Damage Cat 2A/1H319/H318Serious eye irritation/damageDust-tight goggles required. Safety glasses are insufficient for powders.[1]
STOT-SE Cat 3H335Respiratory irritationZero-tolerance for dust. All handling must occur under negative pressure.[1]
Aquatic Tox. Chronic, Cat 3H412Harmful to aquatic lifeZero drain disposal. All waste (including rinsate) must be captured.

Scientific Insight: The fluorine substitution at the C6 position enhances lipophilicity and biological penetration. Consequently, absorption through mucous membranes (eyes, nose) is more rapid than with non-fluorinated quinolones.

Personal Protective Equipment (PPE) Matrix

Effective PPE is a system, not a list. The following protocol is designed to create multiple barriers against the specific "static dust" hazard of this compound.

A. Respiratory Protection (The Primary Barrier)
  • Engineering Control (Mandatory): Handle exclusively in a certified Chemical Fume Hood or Powder Weighing Station.

  • PPE Backup: If working outside a hood (e.g., equipment maintenance), a P100 particulate respirator (half-face) is required.[1]

    • Why P100? Quinolone dusts are often fine particulates (<5 microns). Standard surgical masks offer zero protection against chemical inhalation.[1]

B. Ocular Protection[1][2][3][4]
  • Requirement: Chemical Splash Goggles (Indirect Vent).

  • Contraindication: Do not use standard safety glasses.

    • Reasoning: Airborne dust particles can bypass the side gaps of safety glasses. Goggles provide a seal that prevents lacrimal absorption.[1]

C. Dermal Protection (Glove Protocol)
  • Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 4 mil).[1]

  • Technique: Double Gloving is standard operating procedure (SOP).

    • Inner Glove: Standard Nitrile (4 mil). Tucked under lab coat cuff.

    • Outer Glove: Extended Cuff Nitrile (6 mil). Pulled over lab coat cuff.

    • Logic: This creates a tortuous path that prevents dust from migrating up the wrist—a common exposure point during weighing.

Operational Workflow: Step-by-Step

This workflow integrates safety with experimental precision.

Phase 1: Preparation (Pre-Work)
  • Static Neutralization: Place an ionizing bar or anti-static gun near the balance.

    • Causality: Reducing static charge prevents the powder from repelling off the spatula, ensuring accurate weighing and reducing airborne spread.

  • Airflow Check: Verify fume hood face velocity is between 80–100 fpm (feet per minute).[1] Too high (>120 fpm) can create turbulence that blows powder out of the weigh boat.

Phase 2: Active Handling
  • The "Dirty Hand / Clean Hand" Rule:

    • Use your dominant hand (Outer Glove) only for the spatula and chemical container.

    • Use your non-dominant hand for the balance door and notebook.

  • Transfer Protocol:

    • Never pour from the stock bottle. Use a disposable antistatic weigh boat.[1]

    • If spillage occurs inside the hood, cover with a wet wipe immediately to prevent aerosolization. Do not sweep dry powder.[1]

Phase 3: Decontamination & Doffing
  • Solvent Wipe: Quinolone carboxylic acids are sparingly soluble in water but soluble in basic solutions or DMSO.[1]

    • Step: Wipe the work surface with a 10% Sodium Bicarbonate solution or a surfactant-based cleaner, followed by water.[1]

  • Glove Removal:

    • Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

    • Check inner gloves for visible contamination before removing hands from the hood.

Disposal & Emergency Logistics
Waste Stream Management
  • Solid Waste: Weigh boats, contaminated gloves, and paper towels must go into a dedicated container labeled "Hazardous Waste - Toxic Solids (Fluoroquinolone Intermediate)." [1]

  • Liquid Waste: All mother liquors and cleaning rinsates must be collected. Do not pour down the sink.

    • Environmental Impact:[5] Fluoroquinolones are persistent environmental pollutants that drive antimicrobial resistance in aquatic ecosystems.[1]

Emergency Response
  • Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (Reference SDS Section 4).

  • Eye Contact: Flush with water for 15 full minutes.[1][6][7] Hold eyelids open. The fluorine moiety makes this particularly irritating; do not shorten the rinse time.

Visualizing the Safety Logic

The following diagram illustrates the "Defense in Depth" strategy for handling this compound.

SafeHandlingcluster_0Phase 1: Risk Assessmentcluster_1Phase 2: Barrier Systemcluster_2Phase 3: Operational Logiccluster_3Phase 4: DisposalHazardHazard: 6-Fluoro-4-oxo...(Dust Inhalation, Eye Irritant)EngineeringEngineering Control:Fume Hood + Static IonizerHazard->EngineeringMitigates Airborne RiskPPEPPE Layer:Nitrile (Double) + GogglesEngineering->PPERedundancyWeighingAction: Weighing/TransferPPE->WeighingProtects OperatorDeconDecon: Wet Wipe(Surfactant/Base)Weighing->DeconPrevents Cross-ContamWasteDisposal: Incineration(No Drains)Decon->WasteEnvironmental Protection

Caption: Operational flow demonstrating the hierarchy of controls: Engineering (Hood) → PPE (Goggles/Gloves) → Technique (Wet Decon) → Disposal.[1][3][4][8]

References
  • National Center for Biotechnology Information (PubChem). Compound Summary for CID 483180: Fluoroquinolonic acid (Related Structure).[1] Retrieved January 29, 2026. [Link]

  • Occupational Safety and Health Administration (OSHA). Respiratory Protection Standard (29 CFR 1910.134).[8][9][10] [Link][8][9][11]

  • European Chemicals Agency (ECHA). C&L Inventory: 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (Hazard Classification).[1] [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
Reactant of Route 2
6-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.